4-Bromo-2-ethylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRGNBFSOZCSSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624685 | |
| Record name | 4-Bromo-2-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156761-88-5 | |
| Record name | 4-Bromo-2-ethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156761-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-ethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Bromo-2-ethylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Bromo-2-ethylpyridine, a key intermediate in the development of pharmaceutical compounds and other fine chemicals. This document details experimental protocols, compares quantitative data, and illustrates reaction pathways and workflows to support research and development in the chemical and pharmaceutical industries.
Introduction
This compound is a substituted pyridine derivative of significant interest due to its utility as a building block in organic synthesis. The presence of the bromine atom at the 4-position and the ethyl group at the 2-position provides two distinct points for further functionalization, making it a versatile precursor for the synthesis of complex molecules with potential biological activity. The selective synthesis of this isomer is crucial for its application in drug discovery and materials science. This guide will focus on the two most prevalent methods for its synthesis starting from 2-ethylpyridine or its amino-derivative: the Sandmeyer-type reaction and direct electrophilic bromination.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route for this compound is often dictated by factors such as starting material availability, desired purity, scalability, and safety considerations. The two primary methods discussed herein present distinct advantages and disadvantages.
| Parameter | Method A: Sandmeyer-Type Reaction | Method B: Direct Electrophilic Bromination |
| Starting Material | 4-Amino-2-ethylpyridine | 2-Ethylpyridine |
| Typical Reagents | Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Bromine (Br₂) | Brominating agent (e.g., Br₂, NBS, DBDMH), Catalyst (e.g., FeBr₃, H₂SO₄) |
| Typical Yield | Moderate to High | Variable, often lower |
| Purity (after purification) | Generally high (>98%) | Can be lower due to isomer formation (95-98%) |
| Key Advantages | High regioselectivity, leading to the desired 4-bromo isomer with minimal contamination from other isomers. | Fewer synthetic steps if starting directly from 2-ethylpyridine. |
| Key Disadvantages | Requires the synthesis of the 4-amino-2-ethylpyridine precursor. Involves the generation of potentially unstable diazonium salts. | Poor regioselectivity can lead to a mixture of isomers (e.g., 3-bromo, 5-bromo, and 6-bromo). Risk of bromination on the ethyl side chain. Often requires harsh reaction conditions. |
| Potential Impurities | Unreacted 4-amino-2-ethylpyridine, phenolic byproducts from the reaction of the diazonium salt with water. | Isomeric bromo-2-ethylpyridines, di-brominated products, side-chain brominated products. |
Experimental Protocols
Method A: Sandmeyer-Type Reaction from 4-Amino-2-ethylpyridine
This method is a well-established and reliable route for the regioselective synthesis of this compound. It proceeds via the diazotization of 4-amino-2-ethylpyridine followed by the displacement of the diazonium group with a bromide ion.
Materials:
-
4-Amino-2-ethylpyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
35% Sodium hydroxide (NaOH) solution
-
Methylene chloride (CH₂Cl₂)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ether for chromatography elution
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 18 g of 4-amino-2-ethylpyridine in 48 ml of 48% hydrobromic acid with warming.
-
Cool the resulting solution to 0°C.
-
Slowly add 15 ml of bromine dropwise to the cooled solution, maintaining the temperature below 5°C.
-
Prepare a solution of 25.4 g of sodium nitrite in 37 ml of water. Add this solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature is kept below 5°C.
-
After the addition is complete, allow the mixture to warm to room temperature over 2 hours.
-
Pour the reaction mixture onto ice and basify to an alkaline pH with a 35% sodium hydroxide solution.
-
Extract the aqueous mixture three times with 200 ml portions of methylene chloride.
-
Combine the organic extracts and concentrate them under reduced pressure.
-
Take up the residue in diethyl ether.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo at a temperature below 40°C.
-
Purify the resulting crude product by column chromatography on silica gel, eluting with a 70:30 mixture of hexane and ether, to yield this compound as an orange oil.
Method B: Direct Electrophilic Bromination of 2-Ethylpyridine
Direct bromination of 2-ethylpyridine is a more direct route but is often plagued by a lack of regioselectivity. The pyridine ring is deactivated towards electrophilic substitution, and the ethyl group can also be a site for radical bromination. The following is a general protocol, and optimization of the brominating agent, catalyst, and reaction conditions is often necessary to favor the formation of the 4-bromo isomer.
Materials:
-
2-Ethylpyridine
-
Brominating agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin - DBDMH)
-
Concentrated Sulfuric Acid (H₂SO₄) or another suitable catalyst
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask protected from light and moisture, dissolve 2-ethylpyridine in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a suitable brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), portion-wise. The molar ratio of the brominating agent to 2-ethylpyridine may need to be carefully controlled to minimize di-bromination.
-
Add a catalytic amount of a strong acid like concentrated sulfuric acid.
-
Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) for a period of 2 to 10 hours. The reaction progress should be monitored by a suitable technique like TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product will likely be a mixture of isomers and must be purified by fractional distillation under reduced pressure or by preparative chromatography to isolate the this compound.
Reaction Mechanisms and Workflows
Signaling Pathways and Logical Relationships
The synthesis of this compound can be visualized through the following reaction pathways.
Caption: Comparative pathways for the synthesis of this compound.
Experimental Workflows
The general experimental workflows for the two primary synthetic methods are outlined below.
Caption: Step-by-step experimental workflows for the synthesis methods.
Conclusion
The synthesis of this compound can be effectively achieved through multiple routes, with the Sandmeyer-type reaction from 4-amino-2-ethylpyridine offering the most reliable and regioselective approach. While direct bromination of 2-ethylpyridine is a more atom-economical process in terms of steps from the parent heterocycle, it presents significant challenges in controlling the position of bromination and often results in lower yields of the desired product after extensive purification. For applications requiring high purity and isomeric control, the Sandmeyer-type reaction is the recommended method. This guide provides the necessary technical details to enable researchers and drug development professionals to make informed decisions and effectively implement the synthesis of this valuable chemical intermediate.
Alternative Synthesis Routes for 4-Bromo-2-ethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of alternative synthesis routes for the versatile organic intermediate, 4-bromo-2-ethylpyridine. This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The following sections detail various synthetic strategies, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate comparison and implementation in a laboratory setting.
Direct Bromination of 2-Ethylpyridine
A straightforward approach to the synthesis of this compound is the direct bromination of 2-ethylpyridine. This method typically employs a brominating agent, such as bromine (Br₂), in the presence of a suitable solvent and potentially a catalyst.[1]
General Reaction Scheme
Caption: Direct Bromination of 2-Ethylpyridine.
Experimental Protocol
While a specific detailed protocol for the direct bromination of 2-ethylpyridine to yield the 4-bromo isomer was not found in the provided search results, a general procedure can be inferred. The reaction would likely involve the slow addition of bromine to a solution of 2-ethylpyridine in a solvent like dichloromethane, potentially with a catalyst such as iron powder or iron(III) bromide to facilitate the electrophilic aromatic substitution.[1] Careful control of reaction conditions would be necessary to favor the formation of the desired 4-bromo isomer and minimize the formation of other isomers and polybrominated products.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Ethylpyridine | [1] |
| Brominating Agent | Bromine (Br₂) | [1] |
| Catalyst (optional) | Iron powder or Iron(III) bromide | [1] |
| Solvent | Dichloromethane | [1] |
| Yield | Not specified | |
| Purity | Not specified |
Sandmeyer-Type Reaction from 4-Amino-2-ethylpyridine
The Sandmeyer reaction is a well-established method for the synthesis of aryl halides from aryl amines via the formation of a diazonium salt.[3][4][5][6] This approach is applicable to the synthesis of this compound starting from 4-amino-2-ethylpyridine.
General Reaction Scheme
Caption: Sandmeyer-Type Reaction for this compound Synthesis.
Experimental Protocol
A reported procedure for the synthesis of this compound via a Sandmeyer-type reaction is as follows[7]:
-
Dissolve 4-amino-2-ethylpyridine (18 g) in 48% hydrogen bromide (48 ml) with warming.
-
Cool the solution to 0°C.
-
Add bromine (15 ml) dropwise.
-
Subsequently, add a solution of sodium nitrite (25.4 g) in water (37 ml) dropwise over 30 minutes, maintaining the temperature below 5°C.
-
Allow the mixture to warm to room temperature over 2 hours.
-
Pour the reaction mixture onto ice and make it alkaline with 35% sodium hydroxide.
-
Extract the aqueous mixture three times with 200 ml of methylene chloride.
-
Concentrate the combined organic extracts.
-
Take up the residue in diethyl ether, dry over magnesium sulfate, and concentrate in vacuo at below 40°C.
-
Purify the crude product by chromatography on silica gel (70:30 hexane-ether) to yield 4.1 g of this compound as an orange oil.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Amino-2-ethylpyridine | [7] |
| Reagents | 48% HBr, Bromine, Sodium Nitrite | [7] |
| Temperature | 0°C to room temperature | [7] |
| Solvent | Water, Methylene Chloride, Diethyl Ether | [7] |
| Yield | 4.1 g | [7] |
| Purity | Chromatographically purified | [7] |
Synthesis from 2-Ethyl-4-nitropyridine
Another synthetic route involves the conversion of 2-ethyl-4-nitropyridine to this compound. This transformation can be achieved using acetyl bromide.
General Reaction Scheme
Caption: Synthesis from 2-Ethyl-4-nitropyridine.
Experimental Protocol
The synthesis of this compound from 2-ethyl-4-nitropyridine can be performed as follows[7]:
-
Heat a mixture of 2-ethyl-4-nitro-pyridine (2.3 g, 15.1 mmol) and acetyl bromide (9 ml) at 75°C for 16 hours.
-
Add more acetyl bromide (10 ml) and heat the reaction to 100°C for 5 hours.
-
Pour the reaction mixture into ice, make it basic with 20% NaOH, and extract with ethyl acetate.
-
Wash the organic extracts with brine, dry over Na₂SO₄, and concentrate to a black oil.
-
Purify the product by flash silica gel chromatography (0% to 25% EtOAc) to give 1.72 g (62% yield) of this compound as an oil.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Ethyl-4-nitro-pyridine | [7] |
| Reagent | Acetyl Bromide | [7] |
| Temperature | 75°C and 100°C | [7] |
| Solvent | None (neat reaction), Ethyl Acetate for workup | [7] |
| Yield | 1.72 g (62%) | [7] |
| Purity | Chromatographically purified | [7] |
Conclusion
This guide has outlined three distinct and viable synthetic routes to this compound. The choice of the most suitable method will depend on factors such as the availability of starting materials, desired scale of the reaction, and the required purity of the final product. The direct bromination of 2-ethylpyridine offers a potentially atom-economical route, though selectivity could be a challenge. The Sandmeyer-type reaction is a classic and reliable method, particularly when the corresponding amino-pyridine is readily accessible. Finally, the conversion from the nitro-analogue provides another alternative, with a reported good yield after purification. The detailed protocols and data presented herein should serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
- 1. This compound Supplier & Manufacturer China | CAS 24964-75-0 | High Purity Chemical | Specifications, Safety Data, Price [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Page loading... [guidechem.com]
Technical Guide: 4-Bromo-2-ethylpyridine (CAS No. 156761-88-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-ethylpyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its applications in various research and development sectors.
Core Compound Identity
CAS Number: 156761-88-5[1]
Molecular Formula: C₇H₈BrN[1][2]
IUPAC Name: this compound[1]
Canonical SMILES: CCC1=NC=CC(=C1)Br[1]
InChIKey: TVRGNBFSOZCSSE-UHFFFAOYSA-N[1]
Physical and Chemical Properties
This compound is a colorless to light yellow liquid with a characteristic pyridine-like odor.[3] A summary of its key physical properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 186.05 g/mol | [1][2] |
| Boiling Point | 97-98 °C @ 30 Torr~207-209 °C (predicted, atmospheric) | [4][5] |
| Density | ~1.45 g/cm³1.413 ± 0.06 g/cm³ (predicted) | [3][4] |
| Solubility in Water | Slightly soluble | [3] |
| Solubility in Organic Solvents | Soluble in ethanol, dichloromethane | [3] |
| Flash Point | ~89 °C | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. Two common approaches are the direct bromination of 2-ethylpyridine and the construction of the pyridine ring followed by the introduction of the bromo and ethyl functionalities.[3]
Experimental Protocol: Bromination of 2-Ethylpyridine
This protocol is based on the general principles of electrophilic aromatic substitution on pyridine rings.
Materials:
-
2-Ethylpyridine
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Iron powder or Iron (III) bromide (FeBr₃) as a catalyst
-
Sodium hydroxide (NaOH) solution (e.g., 20%)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a reaction vessel, dissolve 2-ethylpyridine in dichloromethane.
-
Add a catalytic amount of iron powder or iron (III) bromide to the solution.
-
Slowly add bromine to the reaction mixture, maintaining the temperature at a suitable level (e.g., room temperature or below, depending on the desired selectivity and reaction rate).
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench the reaction by pouring the mixture into ice.
-
Neutralize the mixture by making it basic with a 20% sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash silica gel chromatography (e.g., using a gradient of 0% to 25% ethyl acetate in a nonpolar solvent) to yield this compound as an oil.[5]
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis. The bromine atom at the 4-position is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, making it a valuable intermediate for the synthesis of more complex molecules.[3] Its primary applications are in:
-
Pharmaceutical Synthesis: Used in the development of novel drug candidates. The pyridine scaffold is a common motif in many biologically active compounds.
-
Agrochemical Development: Employed in the synthesis of new pesticides and herbicides.
-
Materials Science: Incorporated into the structure of organic optoelectronic materials to modify their properties.[3]
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound (156761-88-5) for sale [vulcanchem.com]
- 3. This compound Supplier & Manufacturer China | CAS 24964-75-0 | High Purity Chemical | Specifications, Safety Data, Price [pipzine-chem.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
Spectroscopic Data for 4-Bromo-2-ethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-ethylpyridine (C₇H₈BrN), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document compiles available experimental data and outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Core Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of publicly archived experimental spectra for this specific compound, some data points are predicted based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum provides detailed information about the hydrogen atoms within the molecule. The experimental ¹H NMR data for this compound, acquired in deuterated chloroform (CDCl₃) at 400 MHz, is presented below.[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.34 | d | 5.3 | H-6 |
| 7.35 | d | 1.8 | H-3 |
| 7.28 | dd | 5.3, 1.8 | H-5 |
| 2.81 | q | 7.6 | -CH₂- |
| 1.30 | t | 7.6 | -CH₃ |
¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C-2 |
| ~150 | C-6 |
| ~144 | C-4 |
| ~128 | C-5 |
| ~125 | C-3 |
| ~29 | -CH₂- |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies. The predicted key IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2970-2850 | C-H Stretch | Aliphatic (Ethyl) |
| ~1600-1550 | C=C & C=N Stretch | Pyridine Ring |
| ~1470-1430 | C-H Bend | Aliphatic (Ethyl) |
| ~1100-1000 | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| m/z | Ion | Notes |
| 185/187 | [M]⁺ | Molecular ion peak, showing the bromine isotope pattern. |
| 170/172 | [M-CH₃]⁺ | Loss of a methyl group. |
| 156/158 | [M-C₂H₅]⁺ | Loss of an ethyl group. |
| 106 | [M-Br]⁺ | Loss of the bromine atom. |
| 78 | [C₅H₄N]⁺ | Pyridyl cation fragment. |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data validation. The following are generalized protocols applicable to the analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The solution is then transferred to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
A single drop of neat this compound is placed on the surface of a salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top to create a thin liquid film.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean salt plates is recorded prior to the sample scan.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or hexane).
GC-MS Parameters:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, held for 2 minutes, then ramped at 10 °C/min to 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Chemical Reactivity of the Bromine Atom in 4-bromo-2-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the bromine atom in 4-bromo-2-ethylpyridine, a versatile building block in medicinal chemistry and materials science. The electron-deficient nature of the pyridine ring, combined with the presence of a good leaving group in the bromine atom at the 4-position, renders this site highly susceptible to a variety of synthetic transformations. This document details the reaction mechanisms, experimental protocols, and quantitative data for key reactions, including palladium-catalyzed cross-coupling reactions, copper-catalyzed couplings, and other transformations, providing a valuable resource for the synthesis of complex pyridine derivatives.
General Reactivity Profile
The bromine atom at the C4 position of the this compound ring is the primary site of reactivity for a range of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing effect of the ring nitrogen atom activates the C-Br bond towards oxidative addition to low-valent metal catalysts and facilitates nucleophilic attack. The ethyl group at the 2-position exerts a modest electronic and steric influence on the reactivity at the 4-position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between this compound and a variety of organoboron compounds, typically boronic acids or their esters. This reaction is widely used for the synthesis of 4-aryl- and 4-vinyl-2-ethylpyridines.
Note: The following data is for closely related 4-bromopyridine analogs and is intended to serve as a guide for reaction optimization with this compound.
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 88-96 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (3:1) | 80 | 8 | 80-90 |
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-2-ethylpyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.[1] This reaction is essential for the synthesis of 4-amino-2-ethylpyridine derivatives, which are prevalent in pharmaceuticals.
Note: The following data is for closely related 4-bromopyridine analogs and is intended to serve as a guide for reaction optimization with this compound.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 18 | 85-95 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | t-BuOH | 100 | 24 | 75-85 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 100 | 16 | 82-92 |
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv) to a dry reaction vessel.
-
Add the this compound (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Seal the vessel and heat the mixture with stirring for the required time (typically 12-24 h) at a temperature of 80-110 °C.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 4-alkynyl-2-ethylpyridines. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Note: The following data is for closely related 4-bromopyridine analogs and is intended to serve as a guide for reaction optimization with this compound.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | 12 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | THF | 60 | 8 | 90-98 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | DMF | 90 | 4 | 75-85 |
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., DMF or THF) and the amine base (e.g., triethylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and stir until the reaction is complete.
-
Cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Other Important Transformations
Beyond the three major palladium-catalyzed cross-coupling reactions, the bromine atom of this compound can participate in a variety of other useful synthetic transformations.
Heck Reaction
The Heck reaction couples this compound with an alkene to form a new carbon-carbon bond, typically yielding a substituted 4-vinyl-2-ethylpyridine derivative.[2][3]
Note: The following data is for closely related 4-bromopyridine analogs and is intended to serve as a guide for reaction optimization with this compound.
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | NMP | 120 | 18 | 85-95 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 130 | 12 | 75-85 |
-
In a sealable reaction tube, combine this compound (1.0 equiv), the alkene (1.2-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand if necessary (e.g., P(o-tol)₃), and a base (e.g., Et₃N or NaOAc, 1.5-2.5 equiv).
-
Add a high-boiling polar solvent such as DMF, NMP, or DMA.
-
Seal the tube and heat the reaction mixture at 100-140 °C until the starting material is consumed.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling
The Stille reaction involves the coupling of this compound with an organostannane reagent in the presence of a palladium catalyst.[4][5]
Note: The following data is for closely related 4-bromopyridine analogs and is intended to serve as a guide for reaction optimization with this compound.
| Entry | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 70-85 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 65 | 12 | 80-90 |
| 3 | Tributyl(ethynyl)stannane | PdCl₂(AsPh₃)₂ (3) | - | CuI (10) | NMP | 80 | 8 | 75-88 |
-
To a solution of this compound (1.0 equiv) in a degassed solvent (e.g., toluene, THF, or DMF), add the organostannane (1.1-1.3 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
In some cases, a ligand or an additive like CuI may be required.
-
Heat the mixture under an inert atmosphere at a temperature ranging from 60 to 110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, and if necessary, quench with an aqueous solution of KF to precipitate tin byproducts.
-
Filter the mixture, extract the filtrate with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen or carbon-nitrogen bonds by reacting this compound with alcohols or amines, respectively.[6][7] This reaction often requires higher temperatures than the analogous palladium-catalyzed reactions.
Note: The following data is for closely related bromopyridine analogs and is intended to serve as a guide for reaction optimization with this compound.
| Entry | Nucleophile | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | Pyridine | 140 | 24 | 60-75 |
| 2 | Aniline | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 36 | 65-80 |
| 3 | Methanol | CuI (20) | - | NaH | NMP | 150 | 48 | 50-65 |
-
Combine this compound (1.0 equiv), the nucleophile (alcohol or amine, 1.5-2.0 equiv), the copper catalyst (e.g., CuI, 10-20 mol%), a ligand if required, and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv) in a high-boiling solvent (e.g., pyridine, DMF, or DMSO).
-
Heat the mixture at a high temperature (120-180 °C) under an inert atmosphere.
-
After the reaction is complete, cool the mixture and add water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Palladium-Catalyzed Cyanation
The bromine atom can be displaced by a cyanide group using a palladium catalyst and a cyanide source, providing access to 2-ethylpyridine-4-carbonitrile, a valuable synthetic intermediate.[8]
Note: The following data is for closely related bromopyridine analogs and is intended to serve as a guide for reaction optimization with this compound.
| Entry | Cyanide Source | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd(dppf)Cl₂ (3) | - | - | DMF | 120 | 12 | 80-90 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | - | DMA | 130 | 18 | 75-85 |
| 3 | KCN | Pd(PPh₃)₄ (5) | - | CuI (10) | Acetonitrile | 80 | 24 | 65-75 |
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the cyanide source (e.g., Zn(CN)₂, 0.6-1.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a polar aprotic solvent (e.g., DMF or DMA).
-
Heat the reaction mixture at a temperature between 100 and 140 °C.
-
Monitor the reaction until the starting material is consumed.
-
Cool the mixture, pour it into an aqueous solution of sodium bicarbonate or ammonia, and extract with an organic solvent.
-
Wash the organic extracts, dry, and concentrate.
-
Purify by column chromatography to yield the nitrile product.
Metal-Halogen Exchange
The bromine atom of this compound can undergo metal-halogen exchange with organolithium or Grignard reagents to form a highly reactive organometallic intermediate.[9] This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the 4-position.
Note: The following data is for closely related bromopyridine analogs and is intended to serve as a guide for reaction optimization with this compound.
| Entry | Reagent | Electrophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi (1.1 equiv) | DMF | THF | -78 | 1 | 70-80 |
| 2 | i-PrMgCl·LiCl (1.2 equiv) | Benzaldehyde | THF | -20 to 0 | 2 | 75-85 |
| 3 | t-BuLi (2.2 equiv) | CO₂ | Et₂O | -78 to RT | 3 | 60-70 |
-
Dissolve this compound (1.0 equiv) in a dry, aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere and cool to a low temperature (typically -78 °C).
-
Slowly add the organolithium or Grignard reagent (1.0-1.2 equiv) and stir the mixture for a short period (15-60 minutes).
-
Add the electrophile (1.1-1.5 equiv) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a highly versatile and reactive building block for the synthesis of a diverse array of substituted pyridines. The bromine atom at the 4-position readily participates in a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the key reactive pathways, along with representative quantitative data and detailed experimental protocols. While the data presented is largely based on analogous bromopyridine systems, it serves as a robust starting point for the development of specific applications involving this compound. The wealth of synthetic possibilities makes this compound an invaluable tool for researchers in drug discovery, agrochemicals, and materials science.
References
- 1. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 4-bromo-2-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 4-bromo-2-ethylpyridine, a versatile building block in organic synthesis. The electron-deficient nature of the pyridine ring, coupled with the presence of a good leaving group (bromine) at the 4-position, makes this compound susceptible to a variety of nucleophilic attacks. This document details the primary reaction pathways, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, providing experimental protocols and quantitative data to support further research and development.
Core Concepts in the Reactivity of this compound
The reactivity of this compound is principally governed by the electrophilic character of the carbon atom attached to the bromine. The electron-withdrawing effect of the nitrogen atom in the pyridine ring facilitates the displacement of the bromide ion by a nucleophile.[1] Nucleophilic substitution on the pyridine ring can occur through two main mechanisms:
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of a nucleophile on the carbon atom bearing the bromine, proceeding through a high-energy intermediate known as a Meisenheimer complex. This reaction is typically favored with strong nucleophiles and may require elevated temperatures.
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: These reactions have become the preferred method for forming new carbon-carbon and carbon-heteroatom bonds with aryl halides. Palladium- and copper-based catalysts are commonly employed to facilitate the coupling of this compound with a wide range of nucleophilic partners under milder conditions than traditional SNAr.[2][3]
Nucleophilic Substitution with N-Nucleophiles (Amination)
The introduction of nitrogen-containing functional groups is a critical transformation in the synthesis of biologically active molecules. Both palladium- and copper-catalyzed methods are effective for the amination of this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[3] It typically employs a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[3][4] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine.[3]
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] (0.18) | (±)-BINAP (0.35) | NaOtBu | Toluene | 80 | 4 | 60[5] |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu | Toluene | 100 | 8-12 | est. 85-95 |
| 3 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | est. 75-85 |
Data for entries 2 and 3 are based on typical conditions for analogous 2-bromopyridines.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds using a copper catalyst.[2] While it often requires higher temperatures than palladium-catalyzed reactions, it remains a valuable tool, particularly for certain substrates.[2] The reaction is believed to proceed through the formation of a copper(I) amide, which then reacts with the aryl halide.[2]
Table 2: Representative Conditions for Ullmann Condensation of Bromopyridines with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Various secondary amines | CuI (10) | None | K₃PO₄ | Choline chloride/Urea (DES) | 60-80 | 12-24 | 80-90[6] |
| 2 | Aqueous Ammonia (28%) | Cu₂O (5) | DMEDA (10) | K₂CO₃ | Ethylene Glycol | 60-80 | 16-24 | est. 70-85 |
Data for entry 2 is based on typical conditions for analogous 2-bromopyridines.
Palladium-Catalyzed C-C and C-alkyne Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an aryl halide, catalyzed by a palladium complex.[7] This reaction is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a large number of boronic acids.[8] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7][9]
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Water/1,4-dioxane (1:5) | 120 (microwave) | 30 min | 81[10] |
| 2 | Arylboronic acids | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 h | est. >90 |
Data for entry 2 is based on typical conditions for analogous bromopyridines.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[11][12] This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.[13] The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[14][15]
Table 4: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89[14] |
| 2 | Terminal Alkynes | Pd(PhCN)₂Cl₂ | - | Cs₂CO₃ | Toluene | RT | 12-24 | est. >80[13] |
Data is based on general procedures for aryl bromides.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[16][17] This reaction is a powerful method for the synthesis of substituted alkenes.[18] The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination.[18][19]
Table 5: Representative Conditions for the Heck Reaction with Bromopyridines
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 100 | 24 | est. >80 |
| 2 | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF | 120 | 12 | est. >75 |
Data is based on general procedures for aryl bromides.
Experimental Protocols
The following are representative experimental protocols for key nucleophilic substitution reactions. These are based on procedures for structurally similar bromopyridines and may require optimization for this compound.
General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube, this compound (1.0 mmol), the corresponding amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol), and a phosphine ligand (e.g., XPhos, 0.03 mmol) are added. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. A base (e.g., sodium tert-butoxide, 1.4 mmol) and anhydrous solvent (e.g., toluene, 5 mL) are then added. The Schlenk tube is sealed and the reaction mixture is stirred at the specified temperature (e.g., 100 °C) for the designated time (e.g., 8-12 hours). The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling
In a microwave vial or a round-bottom flask, this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined. A solvent system (e.g., 1,4-dioxane/water) is added, and the mixture is degassed by bubbling with an inert gas for 15-20 minutes. The vessel is sealed, and the reaction mixture is heated to the specified temperature (e.g., 120 °C) with vigorous stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to afford the desired product.[9][10]
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycles for the key palladium-catalyzed cross-coupling reactions.
References
- 1. This compound Supplier & Manufacturer China | CAS 24964-75-0 | High Purity Chemical | Specifications, Safety Data, Price [pipzine-chem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. youtube.com [youtube.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. byjus.com [byjus.com]
- 19. chem.libretexts.org [chem.libretexts.org]
The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and Synthesis of 4-Bromo-2-ethylpyridine
For Immediate Release
A cornerstone molecule in the development of numerous pharmaceutical and agrochemical compounds, 4-bromo-2-ethylpyridine is a versatile heterocyclic intermediate prized for its utility in constructing complex molecular architectures. This technical guide provides an in-depth exploration of its discovery, first synthesis, and subsequent synthetic methodologies, tailored for researchers, scientists, and professionals in drug development.
Discovery and First Synthesis
While the precise historical moment of the initial discovery of this compound is not prominently documented in readily available literature, its synthesis logically follows the development of fundamental reactions in pyridine chemistry. The earliest preparations are likely rooted in the broader exploration of halogenated pyridines in the early to mid-20th century. Key synthetic strategies that enable its formation, such as the Sandmeyer reaction and direct bromination of pyridine derivatives, were well-established by that time. The first documented, reliable synthetic routes appear in later literature, focusing on efficient and scalable production for its use as a chemical building block.
Synthetic Methodologies
The synthesis of this compound can be achieved through several strategic routes, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Sandmeyer-Type Reaction from 4-Amino-2-ethylpyridine
A common and reliable method for the synthesis of this compound is the Sandmeyer-type reaction, which proceeds via the diazotization of 4-amino-2-ethylpyridine followed by displacement of the diazonium group with a bromide ion. This method is often favored for its relatively high yields and predictability.
Experimental Protocol:
-
Diazotization: 4-Amino-2-ethylpyridine is dissolved in an aqueous solution of hydrobromic acid and cooled to a temperature between -5 °C and 0 °C.
-
Bromide Salt Formation: A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the low temperature to form the unstable diazonium salt.
-
Bromination: The diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with bromine.
-
Work-up and Purification: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified by distillation or column chromatography.
Direct Bromination of 2-Ethylpyridine
Direct electrophilic bromination of 2-ethylpyridine is another viable synthetic route.[1] This method involves the direct introduction of a bromine atom onto the pyridine ring. However, controlling the regioselectivity of the bromination can be a challenge, as electrophilic substitution on the pyridine ring is generally less facile than on benzene and can lead to a mixture of isomers. The presence of an activating group and careful control of reaction conditions are crucial for directing the bromination to the desired 4-position.
Experimental Protocol:
-
Reaction Setup: 2-Ethylpyridine is dissolved in a suitable solvent, such as oleum or concentrated sulfuric acid, which activates the pyridine ring towards electrophilic attack.
-
Brominating Agent Addition: A brominating agent, such as elemental bromine, is added portion-wise to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: The reaction is monitored by techniques such as TLC or GC-MS to determine the optimal reaction time and minimize the formation of byproducts.
-
Work-up and Purification: The reaction is quenched, and the product is isolated by extraction and purified, often requiring chromatographic separation from isomeric byproducts.
Synthesis from 2-Ethyl-4-nitropyridine
A multi-step synthesis starting from 2-ethyl-4-nitropyridine offers an alternative pathway. This route involves the reduction of the nitro group to an amino group, followed by a Sandmeyer-type reaction as described previously.
Experimental Protocol:
-
Reduction of the Nitro Group: 2-Ethyl-4-nitropyridine is reduced to 4-amino-2-ethylpyridine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Diazotization and Bromination: The resulting 4-amino-2-ethylpyridine is then subjected to the Sandmeyer reaction conditions as detailed in the first method to yield this compound.
Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Sandmeyer-Type Reaction | 4-Amino-2-ethylpyridine | HBr, NaNO₂, CuBr | 70-85 | High regioselectivity, good yields | Requires synthesis of the starting amine |
| Direct Bromination | 2-Ethylpyridine | Br₂, H₂SO₄/Oleum | Variable (30-60) | Fewer steps | Potential for isomeric byproducts, harsh reaction conditions |
| From 2-Ethyl-4-nitropyridine | 2-Ethyl-4-nitropyridine | Reducing agent, HBr, NaNO₂ | 60-75 (over two steps) | Good regioselectivity | Multi-step process |
Role in Pharmaceutical and Agrochemical Synthesis
This compound is a highly valuable intermediate due to the reactivity of the C-Br bond, which allows for the facile introduction of various functional groups through cross-coupling reactions.[1] This versatility makes it a key component in the synthesis of a wide range of biologically active molecules.
The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex drug candidates.
The diagram above illustrates the central role of this compound as a precursor to a variety of substituted pyridine derivatives through common cross-coupling reactions, which are subsequently incorporated into pharmaceutically and agrochemically active compounds.
Conclusion
This compound remains a critical and versatile building block in modern organic synthesis. The development of efficient and scalable synthetic routes has been instrumental in its widespread application. For researchers and professionals in drug discovery and development, a thorough understanding of its synthesis and reactivity is essential for the design and creation of novel and effective chemical entities.
References
Stability and Storage of 4-Bromo-2-ethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-bromo-2-ethylpyridine. Understanding the chemical stability of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals. This document outlines key stability considerations, potential degradation pathways, recommended storage and handling procedures, and a model experimental protocol for forced degradation studies.
Physicochemical Properties and Stability Profile
This compound is a substituted pyridine with a molecular formula of C₇H₈BrN and a molecular weight of 186.05 g/mol . Its stability is influenced by the reactivity of the brominated pyridine ring and the ethyl substituent.
Key Stability Considerations:
-
Sensitivity to Light: Exposure to light can potentially lead to photochemical reactions, and therefore, the compound should be protected from light.[1]
-
Temperature Effects: Elevated temperatures can accelerate decomposition and increase volatilization.[1] It is recommended to store the compound at controlled low temperatures.
-
Atmospheric Sensitivity: Similar bromopyridine compounds are known to be sensitive to air and moisture.[2] The free base form of related compounds like 4-bromopyridine can be unstable, suggesting that this compound may also benefit from storage in an inert atmosphere.[3][4]
-
pH Sensitivity: The pyridine nitrogen is weakly basic and can react with acids to form salts.[5] In strongly acidic or basic conditions, hydrolysis of the bromo group may occur.
-
Oxidation: The ethyl group on the pyridine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents, potentially forming a carboxylic acid or other oxidation products.[5]
Summary of Storage Recommendations
| Parameter | Recommendation | Source |
| Temperature | Cool, low temperature. A specific range of 0-8 °C is suggested for the similar compound 2-bromo-4-ethylpyridine. | [1] |
| Light | Protect from direct sunlight. | [1] |
| Atmosphere | Store in a well-ventilated, dry place. Consider storage under an inert atmosphere. | [1] |
| Incompatibilities | Avoid oxidizing agents, strong acids, and alkalis. | [5] |
| Container | Keep container tightly closed. |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.
-
Hydrolysis: Under acidic or basic conditions, the bromine atom at the 4-position can undergo nucleophilic substitution by a hydroxyl group to form 2-ethyl-4-hydroxypyridine.
-
Oxidation: The ethyl group is a potential site for oxidation, which could lead to the formation of 1-(4-bromopyridin-2-yl)ethan-1-ol, 1-(4-bromopyridin-2-yl)ethan-1-one, or further to 4-bromopyridine-2-carboxylic acid.
-
Photodegradation: Exposure to UV or visible light may lead to homolytic cleavage of the carbon-bromine bond, generating radical species that can lead to a variety of degradation products.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the formation of various brominated aromatic compounds.[2]
Figure 1: Potential Degradation Pathways of this compound.
Experimental Protocol: Forced Degradation Study
To elucidate the degradation profile and establish a stability-indicating analytical method, a forced degradation study is recommended. The following protocol is based on ICH guidelines.[6][7]
Objective
To identify potential degradation products of this compound under various stress conditions and to develop and validate a stability-indicating analytical method.
Materials
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Milli-Q water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Suitable HPLC column (e.g., C18)
-
Photostability chamber
-
Oven
Experimental Workflow
Figure 2: Workflow for Forced Degradation Study.
Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 N HCl, and dilute for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Keep the solid compound in a petri dish in a thermostatically controlled oven at 80°C for 48 hours. Withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
Analysis
Analyze all samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, coupled with a mass spectrometer (MS) for the identification of degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. reddit.com [reddit.com]
- 5. This compound Supplier & Manufacturer China | CAS 24964-75-0 | High Purity Chemical | Specifications, Safety Data, Price [pipzine-chem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of 4-bromo-2-ethylpyridine in organic solvents
An In-depth Technical Guide on the Solubility Profile of 4-bromo-2-ethylpyridine in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a substituted pyridine derivative with potential applications in pharmaceutical synthesis and materials science. Its chemical structure, featuring a polar pyridine ring and a nonpolar ethyl group, along with a bromine substituent, suggests a nuanced solubility profile in organic solvents. Understanding this solubility is critical for its use in synthesis, purification, and formulation.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrN | [1] |
| Molecular Weight | 186.05 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | Approx. 207 - 209 °C | [1] |
| Density | Approx. 1.45 g/cm³ | [1] |
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in common organic solvents can be made. Experimental verification is strongly recommended.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall polarity of the molecule is compatible with these solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nature of these solvents can effectively solvate the polar pyridine ring and the carbon-halogen bond. |
| Halogenated | Dichloromethane, Chloroform | High | The polarity is comparable to the solute, and the presence of halogens can lead to favorable dipole-dipole interactions.[1] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents possess some polarity to interact with the solute but are less polar than alcohols or aprotic polar solvents. |
| Aromatic | Toluene, Xylene | Low to Moderate | While the pyridine ring is aromatic, the overall polarity of the solute may limit its solubility in non-polar aromatic solvents. |
| Non-polar Alkanes | Hexane, Heptane | Low | The significant difference in polarity between the solute and these non-polar solvents is expected to result in poor solubility. |
| Aqueous | Water | Slightly Soluble | The presence of the polar pyridine ring allows for some interaction with water, but the hydrophobic ethyl group and the bromine atom limit extensive solubility.[1] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies that can be employed to obtain quantitative solubility data for this compound.
Gravimetric Method (Shake-Flask)
This is a classical and highly reliable method for determining equilibrium solubility.[2]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Ensure a visible excess of the compound remains to confirm saturation.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for an extended period (typically 24-72 hours) to reach equilibrium.[3]
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to sediment.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette.
-
Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed container to remove any remaining solid particles.[4]
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute or using a rotary evaporator).[4]
-
Once the solvent is fully removed, cool the container in a desiccator and weigh it again to determine the mass of the dissolved this compound.[5]
-
-
Calculation:
-
The solubility can be calculated in various units, such as g/L or mg/mL, from the mass of the solute and the volume of the solvent used.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution, especially for compounds that are soluble at low concentrations.[2]
Methodology:
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution.
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known high concentration in a suitable solvent (in which it is freely soluble).
-
Perform a series of dilutions to create a set of standard solutions with known concentrations.
-
Analyze each standard solution by HPLC and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Withdraw and filter a sample of the saturated solution as described previously (Section 3.1, step 2).
-
Dilute the filtered saturated solution with a known volume of the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Conclusion
While quantitative solubility data for this compound remains to be published, this guide provides a robust framework for its experimental determination. The predicted solubility profile suggests high solubility in polar organic solvents and limited solubility in non-polar and aqueous media. For researchers and drug development professionals, the detailed gravimetric and HPLC protocols offer reliable methods to generate the precise data necessary for advancing research and development involving this compound. It is imperative that experimental validation is conducted to confirm the solubility characteristics of this compound for its effective application.
References
An In-depth Technical Guide on the Health and Safety Considerations for Handling 4-Bromo-2-Ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 4-bromo-2-ethylpyridine. The following sections detail the hazards, protective measures, emergency procedures, and physical and chemical properties associated with this compound. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement |
| Flammable Liquids | H227: Combustible liquid |
| Acute Toxicity, Oral | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | H310: Fatal in contact with skin |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | H335: May cause respiratory irritation |
Signal Word: Danger
Pictograms:
GHS06: Skull and Crossbones GHS07: Exclamation Mark GHS08: Health Hazard
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C7H8BrN | Sigma-Aldrich |
| Molecular Weight | 186.05 g/mol | Sigma-Aldrich |
| Appearance | Liquid | Fisher Scientific[1] |
| Color | Light yellow | Fisher Scientific[1] |
| Flash Point | 79 °C / 174.2 °F | Fisher Scientific[1] |
| Specific Gravity | 1.45 g/cm³ | Fisher Scientific[1] |
Note: Detailed experimental protocols for the determination of these properties are not provided in publicly available safety data sheets.
Handling and Storage
3.1. Safe Handling Practices
To ensure safe handling of this compound, the following precautions should be strictly observed:
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2] Avoid contact with skin and clothing.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
3.2. Storage Conditions
Proper storage of this compound is essential to maintain its stability and prevent hazardous situations:
-
Store away from incompatible materials such as oxidizing agents and strong acids.
-
Store in a locked cabinet or other secure area.
Emergency Procedures
4.1. First-Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek immediate medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |
4.2. Accidental Release Measures
In case of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Minor Spills:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with a suitable solvent.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.[2]
-
The following workflow diagram illustrates the logical steps for handling a spill of this compound.
Caption: Workflow for handling a this compound spill.
Toxicological Information
This compound is toxic if swallowed and fatal in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation. Long-term exposure may potentially damage organs such as the liver and kidneys and may have genotoxic effects.[3]
Note: Specific quantitative toxicological data such as LD50 or LC50 values are not consistently provided in the readily available safety data sheets. Detailed experimental protocols for toxicological studies are not included in these documents.
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. Do not allow the chemical to enter drains or the environment.[2] Handle uncleaned containers as you would the product itself.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its significant health hazards. By adhering to the safety precautions outlined in this guide, researchers can minimize their risk of exposure and ensure a safe working environment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before working with this compound.
References
Methodological & Application
Application Notes and Protocols for 4-Bromo-2-ethylpyridine in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organoboron compound, typically a boronic acid or its ester, with an organohalide.[2] The resulting biaryl and heteroaryl structures are prevalent in a vast array of biologically active molecules, making this reaction indispensable in medicinal chemistry and drug development.[3]
4-Bromo-2-ethylpyridine is a valuable heterocyclic building block. The bromine atom at the 4-position serves as an effective leaving group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents. The ethyl group at the 2-position can influence the molecule's steric and electronic properties, potentially impacting biological activity. The synthesis of 4-aryl-2-ethylpyridines via the Suzuki-Miyaura coupling provides a direct route to novel scaffolds for the development of new therapeutic agents.
These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura cross-coupling reactions, including detailed experimental protocols, a summary of reaction conditions, and a discussion of the reaction mechanism.
Reaction Principle and Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the bromide ion. The base is crucial for the activation of the organoboron species.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired 4-aryl-2-ethylpyridine product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_complex [label="[Ar-Pd(II)L2-Br]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext]; Diorganopalladium [label="[Ar-Pd(II)L2-Ar']", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar-Ar'", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="this compound\n(Ar-Br)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Arylboronic Acid\n(Ar'-B(OH)2)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII_complex; PdII_complex -> Transmetalation [arrowhead=none]; Transmetalation -> Diorganopalladium; Diorganopalladium -> RedElim [arrowhead=none]; RedElim -> Product; Product -> Pd0 [style=dashed, label=" Catalyst\nRegeneration"]; Substrate -> OxAdd; BoronicAcid -> Transmetalation; Base -> Transmetalation; } "Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."
Experimental Protocols
While a specific protocol for this compound is not extensively documented, a highly analogous reaction using 4-bromo-2-methylpyridine has been reported with high yield.[6] This protocol can serve as an excellent starting point for the optimization of the coupling of this compound.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of an Analogous Substrate
This protocol is adapted from the synthesis of 2-methyl-4-phenylpyridine.[6]
Materials:
-
4-Bromo-2-methylpyridine (1.0 equiv)
-
Phenylboronic acid (1.05 equiv)
-
Potassium carbonate (K₂CO₃) (1.6 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.04 equiv)
-
1,4-Dioxane
-
Water (deionized)
-
Microwave reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a microwave reaction vial, add 4-bromo-2-methylpyridine (100 mg, 0.58 mmol), phenylboronic acid (105.5 mg, 0.86 mmol), potassium carbonate (160 mg, 1.16 mmol), and Pd(dppf)Cl₂ (42.5 mg, 0.058 mmol).
-
Solvent Addition: Add a 1:5 mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon) for 5-10 minutes.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to 120 °C for 2 hours with stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
This general protocol can be used as a starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (3-5 mol%)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction parameters and expected yields for the Suzuki-Miyaura coupling of 4-bromopyridines with various arylboronic acids. While specific data for this compound is limited, the data for analogous substrates provides a strong predictive framework.
Table 1: Reaction Conditions for the Suzuki-Miyaura Coupling of 4-Bromo-2-methylpyridine with Phenylboronic Acid[6]
| Parameter | Condition |
| Substrate | 4-Bromo-2-methylpyridine |
| Coupling Partner | Phenylboronic acid |
| Catalyst | Pd(dppf)Cl₂ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane / H₂O (1:5) |
| Temperature | 120 °C (Microwave) |
| Time | 2 hours |
| Yield | 81% |
Table 2: General Conditions and Expected Yields for Suzuki-Miyaura Coupling of 4-Bromopyridines
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Expected Yield Range (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-95 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 110 | 70-85 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 70-90 |
Note: Yields are estimates based on couplings with similar bromopyridine substrates and may vary for this compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-2-ethylpyridines from this compound. The reaction proceeds under relatively mild conditions with good to excellent yields, and a wide range of aryl and heteroaryl boronic acids can be employed. The provided protocols, based on closely related substrates, offer a solid foundation for developing specific applications in research and drug development. Optimization of the catalyst, base, and solvent system for each specific coupling partner is recommended to achieve the highest possible efficiency.
References
Application Notes and Protocol for Buchwald-Hartwig Amination of 4-bromo-2-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in modern organic synthesis.[1][2][3] This reaction has broad applications in medicinal chemistry and drug development for the synthesis of arylamines and their heteroaromatic analogs.[3] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 4-bromo-2-ethylpyridine, a key heterocyclic building block. The protocol is based on established methodologies for the amination of related bromopyridine substrates and serves as a robust starting point for optimization.
The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The judicious selection of these components is critical for achieving high reaction efficiency and yield.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.
-
Reductive Elimination: The desired N-substituted 2-ethylpyridin-4-amine product is formed through reductive elimination, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often employed to promote the key steps of the catalytic cycle.[4]
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or a bulky biarylphosphine ligand) (1.5-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous solvent via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation. Subsequently, add the this compound and the amine to the reaction mixture. For volatile amines, the reaction should be performed in a sealed tube.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2-ethylpyridin-4-amine.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of bromopyridines with various amines, which can be used as a starting point for the optimization of the reaction with this compound.
Table 1: Reaction Conditions for Amination of Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 110 |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 |
| Pd(OAc)₂ | dppf | NaOtBu | Dioxane | 100 |
| [Pd(allyl)Cl]₂ | tBuBrettPhos | K₃PO₄ | t-AmylOH | 100 |
Table 2: Representative Yields for Amination of Bromopyridines with Various Amines
| Bromopyridine Substrate | Amine | Catalyst System | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / dppp / NaOtBu | 98 | [5] |
| 2-Bromopyridine | n-Butylamine | Pd(OAc)₂ / dppp / NaOtBu | 75 | [5] |
| 4-Bromoisoquinoline | Ammonia | Pd(dba)₂ / Josiphos / NaOtBu | High | [6] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / dppf / K₂CO₃ | >99 (at C2) | [7] |
Mandatory Visualizations
Diagram 1: Experimental Workflow for Buchwald-Hartwig Amination
Caption: A schematic overview of the experimental procedure for the Buchwald-Hartwig amination.
Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Formation of 2-Ethyl-4-pyridylmagnesium Bromide from 4-Bromo-2-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the Grignard reagent, 2-ethyl-4-pyridylmagnesium bromide, from 4-bromo-2-ethylpyridine. Grignard reagents derived from pyridyl halides are pivotal intermediates in organic synthesis, enabling the introduction of the pyridyl moiety into a wide array of molecular scaffolds. This is of particular interest in medicinal chemistry and materials science. The protocols herein describe two robust methods for the preparation of 2-ethyl-4-pyridylmagnesium bromide: direct insertion of magnesium and a halogen-metal exchange reaction. This document includes quantitative data summaries, detailed step-by-step procedures, and a visual representation of the experimental workflow to ensure successful synthesis.
Introduction
Pyridyl Grignard reagents are valuable nucleophilic building blocks for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of these reagents, however, can be challenging due to the electronic nature of the pyridine ring, which can affect the stability and reactivity of the organometallic intermediate. The presence of the ethyl group at the 2-position of the pyridine ring in the target Grignard reagent, 2-ethyl-4-pyridylmagnesium bromide, offers a key synthetic handle for the elaboration of more complex molecules. This reagent is a precursor for the synthesis of various substituted pyridines that are core structures in many pharmaceutical agents and functional materials.
These protocols are designed to provide researchers with reliable methods to generate this important synthetic intermediate, addressing common issues such as reaction initiation and competing side reactions.
Data Presentation
The successful formation of the Grignard reagent is dependent on several factors, including the choice of synthetic route, the purity of the reagents, and strict adherence to anhydrous reaction conditions. Below is a summary of typical reaction parameters and expected outcomes for the two primary methods of preparation.
| Parameter | Method A: Direct Magnesium Insertion | Method B: Halogen-Metal Exchange |
| Starting Material | This compound | This compound |
| Primary Reagent | Magnesium turnings | Isopropylmagnesium chloride (i-PrMgCl) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Initiator/Activator | Iodine crystal or 1,2-dibromoethane | Not required |
| Reaction Temperature | Room temperature to gentle reflux | -20 °C to 0 °C |
| Typical Reaction Time | 1 - 3 hours | 1 - 2 hours |
| Typical Yield | 70 - 85% (determined by titration) | 80 - 95% (determined by titration) |
| Key Considerations | Requires activation of magnesium surface. | Commercially available Grignard reagent required. |
Experimental Protocols
General Considerations for Anhydrous Reactions: All Grignard reactions must be performed under an inert atmosphere (e.g., dry argon or nitrogen) using anhydrous solvents and flame-dried glassware to prevent quenching of the reagent by atmospheric moisture.[1][2]
Method A: Direct Formation via Magnesium Insertion
This method involves the direct reaction of this compound with magnesium metal.[3]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal) or 1,2-dibromoethane (a few drops)
-
Inert gas supply (Argon or Nitrogen)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Glassware and Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a gas inlet adapter. Allow the glassware to cool to room temperature under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the cooled flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[4] Gently warm the flask with a heat gun under a slow stream of inert gas until the purple vapor of iodine is observed or bubbles evolve from the dibromoethane. This process removes the passivating magnesium oxide layer.[2] Allow the flask to cool to room temperature.
-
Reaction Initiation: Add a small amount of anhydrous THF to just cover the activated magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add approximately 10% of the this compound solution to the stirred magnesium suspension. The initiation of the reaction is indicated by a slight turbidity, a gentle refluxing of the solvent, and the disappearance of the iodine color.[3]
-
Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic. If the reflux becomes too vigorous, slow the rate of addition and, if necessary, cool the flask with a water bath.[3]
-
Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating to maintain reflux for an additional 1-2 hours to ensure all the magnesium has been consumed. The resulting dark brown to black, cloudy solution is the 2-ethyl-4-pyridylmagnesium bromide, which should be used immediately in the subsequent synthetic step.[3]
Method B: Halogen-Metal Exchange
This method utilizes a commercially available Grignard reagent, such as isopropylmagnesium chloride, to perform a bromine-magnesium exchange with this compound.[5][6] This method is often faster and can provide higher yields.
Materials:
-
This compound
-
Isopropylmagnesium chloride solution in THF (e.g., 2.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas supply (Argon or Nitrogen)
-
Three-necked round-bottom flask
-
Dropping funnel or syringe pump
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., ice-salt or dry ice-acetone)
Procedure:
-
Glassware and Setup: Assemble a flame-dried, three-necked flask with a magnetic stir bar, a dropping funnel (or a septum for syringe addition), and a gas inlet under an inert atmosphere.
-
Initial Setup: In the reaction flask, place a solution of this compound (1.0 equivalent) in anhydrous THF. Cool the solution to the desired temperature (typically between -20 °C and 0 °C) using a cooling bath.
-
Addition of Grignard Reagent: Add the isopropylmagnesium chloride solution (1.0-1.1 equivalents) dropwise to the cooled and stirred solution of this compound. The addition rate should be controlled to maintain the internal temperature of the reaction mixture.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at the same temperature for 1-2 hours. The progress of the exchange reaction can be monitored by quenching a small aliquot with an electrophile (e.g., iodine or an aldehyde) and analyzing the product formation by TLC or GC-MS.
-
Use of the Grignard Reagent: The resulting solution of 2-ethyl-4-pyridylmagnesium bromide is ready for immediate use in the next synthetic step.
Mandatory Visualizations
Caption: Comparative workflow for the synthesis of 2-ethyl-4-pyridylmagnesium bromide.
Applications
The 2-ethyl-4-pyridylmagnesium bromide reagent is a versatile nucleophile used in a variety of organic transformations. Its primary application is in the formation of new carbon-carbon bonds through reactions with a range of electrophiles.
Examples of Subsequent Reactions:
-
Reaction with Aldehydes and Ketones: Addition to carbonyl compounds yields secondary and tertiary alcohols, respectively, which are important precursors for many biologically active molecules.[7]
-
Reaction with Esters: Double addition to esters results in the formation of tertiary alcohols.[7]
-
Cross-Coupling Reactions: After transmetalation to other metals (e.g., Zn, Cu, Pd, Ni), this organometallic reagent can participate in various cross-coupling reactions to form biaryl compounds or introduce the pyridyl moiety onto other aromatic or aliphatic systems.
-
Reaction with Carbon Dioxide: Quenching the Grignard reagent with solid carbon dioxide (dry ice) followed by an acidic workup provides the corresponding carboxylic acid, 2-ethylpyridine-4-carboxylic acid.[1]
Safety Precautions
-
Grignard reagents are highly reactive and can ignite spontaneously upon exposure to air and moisture. All manipulations should be carried out under a dry, inert atmosphere.
-
Anhydrous solvents like THF and diethyl ether are extremely flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
The reaction to form the Grignard reagent is exothermic and can lead to vigorous boiling of the solvent if the addition of the halide is too rapid. Have an ice bath ready for cooling.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-2-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of 4-bromo-2-ethylpyridine. The Sonogashira coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular scaffolds.
Reaction Principle
The Sonogashira coupling typically proceeds via two interconnected catalytic cycles involving a palladium catalyst and, in the classic version, a copper(I) co-catalyst. The reaction can also be performed under copper-free conditions, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling) and simplifying product purification.[1][2]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (this compound).
-
Copper Cycle (if applicable): The copper(I) salt reacts with the terminal alkyne and a base (typically an amine) to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex. In copper-free versions, the alkyne is thought to coordinate directly with the palladium complex before deprotonation.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 4-alkynyl-2-ethylpyridine product and regenerate the active Pd(0) catalyst.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes. Optimization may be necessary for specific substrates.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Triethylamine | DMF | 80 | 12 | 80-90 (Est.) | Based on[3][4] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | THF | 60 | 8 | 75-85 (Est.) | Based on[3][5] |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / SPhos (4) | — | K₂CO₃ | Toluene/H₂O | 100 | 16 | 70-80 (Est.) | Based on[2] |
| 4 | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | — | TMP | DMSO | rt | 4 | 87 | Adapted from[2] |
*Est. = Estimated yield based on similar substrates and general principles of Sonogashira reactions.
Experimental Protocols
This section provides detailed, step-by-step protocols for both a classic copper-co-catalyzed and a copper-free Sonogashira coupling of this compound.
Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling
This protocol is a generalized procedure based on established literature for the Sonogashira coupling of aryl bromides.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (anhydrous and degassed, 3.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous and degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by triethylamine and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at 80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is adapted from a procedure for the copper-free coupling of heteroaryl bromides.[2]
Materials:
-
This compound (1.0 equiv, 0.5 mmol)
-
Phenylacetylene (1.6 equiv, 0.8 mmol)
-
[DTBNpP]Pd(crotyl)Cl precatalyst (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv, 1.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.5 mL)
-
Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (0.5 mmol), the palladium precatalyst (2.5 mol %), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous DMSO (2.5 mL) and TMP (1.0 mmol) via syringe. Finally, add phenylacetylene (0.8 mmol) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the Sonogashira coupling reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Use of 4-bromo-2-ethylpyridine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-2-ethylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a pyridine ring with a reactive bromine atom at the 4-position and an ethyl group at the 2-position, makes it an ideal starting material for the synthesis of a wide array of complex molecules. The bromine atom serves as a key functional handle for various palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This allows for the introduction of diverse molecular scaffolds, which is crucial for the development of novel active pharmaceutical ingredients (APIs).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Key Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound in pharmaceutical synthesis lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery, allowing for the modular and efficient assembly of complex molecular architectures.[3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling this compound with various aryl or heteroaryl boronic acids or esters.[5] This reaction is widely used to construct biaryl scaffolds, which are prevalent in many pharmaceutical compounds.[4][6]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives. While specific data for this compound may vary, these examples with structurally similar compounds provide a strong starting point for reaction optimization.
| Coupling Partner (Boronic Acid) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temp. (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | --- | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | ~73-85 | [7][8] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3-5) | --- | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | ~90 | [7][9] |
| 4-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (4.5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | ~88 | [9][10] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | --- | K₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 120 | ~81 | [9][11] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.[12]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7][12]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is 0.1–0.5 M with respect to the this compound.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–120 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[13]
Sonogashira Coupling
The Sonogashira coupling is used to form a C(sp²)–C(sp) bond between this compound and a terminal alkyne. This reaction is invaluable for synthesizing alkynyl-substituted pyridines, which are important intermediates in drug discovery for creating more rigid molecular structures.[14][15] The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[16]
Data Presentation: Representative Reaction Conditions and Yields
| Coupling Partner (Alkyne) | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base (Equivalents) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2.0) | THF | RT to 60 | ~89 | [17][18] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | THF | RT | ~92 | [19] |
| 1-Heptyne | [DTBNpP]Pd(crotyl)Cl (2.5) | None (Copper-free) | TMP (2.0) | DMSO | RT | ~95 | [15] |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7.0) | THF | RT | ~85 | [17] |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.[18]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.[17][18]
-
Reaction: Stir the mixture at room temperature. If the reaction is slow, gentle heating (40–60 °C) can be applied.[18]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.[17]
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography.[17]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C–N bonds, coupling this compound with a wide range of primary or secondary amines.[20] This reaction is fundamental in pharmaceutical synthesis for introducing amine functionalities, which are common in biologically active molecules.[21][22]
Data Presentation: Representative Reaction Conditions and Yields
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110 | High | [23] |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | ~90-95 | [22][24] |
| Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | Dioxane | 80-100 | High | [24] |
| Dimethylamine (2M in THF) | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80-100 | ~85-92 | [21] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Catalyst Pre-formation: In an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.[22]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent and stir for 10-15 minutes at room temperature. Then, add this compound, followed by the amine.[22][23]
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80–110 °C) with vigorous stirring.[23]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove insoluble salts and catalyst residues.[21]
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography.[21]
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its utility is primarily demonstrated through its efficient participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These transformations provide robust and flexible routes to a wide range of substituted pyridine derivatives, which are key structural motifs in many modern drug candidates. The protocols and data presented here offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Supplier & Manufacturer China | CAS 24964-75-0 | High Purity Chemical | Specifications, Safety Data, Price [pipzine-chem.com]
- 3. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. organic-synthesis.com [organic-synthesis.com]
- 24. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Synthesis of Agrochemical Compounds from 4-Bromo-2-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-bromo-2-ethylpyridine as a key intermediate in the development of novel agrochemical compounds. The protocols detailed below focus on the widely applicable Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for creating complex molecular architectures.
Introduction
Pyridine-based structures are integral to a vast array of commercially successful agrochemicals, including herbicides, fungicides, and insecticides. The pyridine ring serves as a versatile scaffold that can be strategically functionalized to modulate biological activity, selectivity, and physicochemical properties. This compound is a valuable building block in this context, offering two distinct points for chemical modification: the reactive bromine atom at the 4-position, ideal for cross-coupling reactions, and the ethyl group at the 2-position, which can influence the molecule's steric and electronic properties. The bromine atom, in particular, serves as a convenient handle for introducing aryl, heteroaryl, or other carbon-based substituents through transition-metal catalyzed reactions.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical research and development lies in its use as a precursor for the synthesis of more complex pyridine derivatives. The bromo-substituent is readily displaced in a variety of cross-coupling reactions, enabling the construction of diverse chemical libraries for biological screening. One of the most powerful and widely used methods for this transformation is the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a wide range of boronic acids or their esters, providing access to a multitude of substituted pyridines with potential agrochemical activity.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following table summarizes the quantitative data for a representative Suzuki-Miyaura coupling reaction to synthesize a hypothetical agrochemical precursor, 2-ethyl-4-(4-fluorophenyl)pyridine. This reaction serves as a model for the derivatization of this compound.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 4-Fluorophenylboronic acid |
| Product | 2-Ethyl-4-(4-fluorophenyl)pyridine |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Potassium Carbonate |
| Solvent System | 1,4-Dioxane / Water (4:1) |
| Reaction Temperature | 90 °C |
| Reaction Time | 12 hours |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Molecular Formula | C₁₃H₁₂FN |
| Molecular Weight | 201.24 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with product structure |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with product structure |
| Mass Spec (ESI+) | m/z = 202.1 [M+H]⁺ |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 2-ethyl-4-(4-fluorophenyl)pyridine from this compound via a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 2-Ethyl-4-(4-fluorophenyl)pyridine
Materials:
-
This compound (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 186 mg), 4-fluorophenylboronic acid (1.2 mmol, 168 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 2-ethyl-4-(4-fluorophenyl)pyridine.
Visualizations
Synthetic Pathway for a Hypothetical Agrochemical Precursor
Caption: Synthetic route to an agrochemical precursor.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura synthesis.
Application Notes and Protocols for the Heck Reaction of 4-bromo-2-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has found widespread application in the pharmaceutical and materials science industries due to its tolerance of a wide range of functional groups and its ability to construct complex molecular architectures.[2] For drug development professionals, the Heck reaction offers a versatile tool for the derivatization of heterocyclic scaffolds, such as pyridine, a common motif in bioactive molecules.
These application notes provide a detailed, step-by-step guide for performing a Heck reaction with 4-bromo-2-ethylpyridine. The protocols and data presented are based on established procedures for structurally similar bromopyridines and serve as a comprehensive starting point for reaction optimization and scale-up.
Reaction Mechanism and Workflow
The catalytic cycle of the Heck reaction involves a series of well-defined steps centered around a palladium catalyst. The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the carbon-bromine bond of this compound, forming a palladium(II) intermediate.
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium(II) complex and subsequently inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the final product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst, completing the catalytic cycle.
A schematic of the experimental workflow and the catalytic cycle are depicted below.
Experimental Protocols
The following protocols are adapted from established procedures for the Heck coupling of substituted bromopyridines and are expected to be effective for this compound.[3] Optimization of reaction parameters may be necessary to achieve the desired yield and purity.
Protocol 1: Heck Coupling with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv) to the reaction vessel.
-
Add styrene (1.2 mmol, 1.2 equiv) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature for 24 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-ethyl-4-styrylpyridine.
Protocol 2: Heck Coupling with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add n-butyl acrylate (1.5 mmol, 1.5 equiv) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 120 °C.
-
Stir the reaction at this temperature for 18 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired n-butyl (E)-3-(2-ethylpyridin-4-yl)acrylate.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Heck coupling of this compound with various alkenes, based on data from analogous bromopyridine systems.[3]
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | ~85 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF | 120 | 18 | ~78 |
| Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (2.0) | DMA | 130 | 16 | ~80 |
| Acrylonitrile | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | ~75 |
Note: The provided yields are estimates based on similar reactions and may vary depending on the specific experimental conditions and the purity of the reagents.
Conclusion
The Heck reaction is a robust and versatile method for the functionalization of this compound. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of a wide array of substituted pyridine derivatives. Careful optimization of the catalyst system, base, solvent, and temperature will be key to achieving high yields and purity for specific substrate combinations. The adaptability of the Heck reaction makes it an invaluable tool in the synthesis of novel compounds for drug discovery and development.
References
Application Notes and Protocols for the Palladium-Catalyzed Cyanation of 4-Bromo-2-ethylpyridine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cyanation of 4-bromo-2-ethylpyridine to synthesize 2-ethyl-4-cyanopyridine. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols described herein utilize different palladium catalyst systems, including those with and without phosphine ligands, and employ safer, non-toxic cyanide sources such as potassium hexacyanoferrate(II) and zinc cyanide. This guide offers a comprehensive overview of the reaction, including tabulated data from analogous systems, detailed step-by-step procedures, and process visualizations to aid in successful experimental execution.
Introduction
The introduction of a cyano group into a pyridine ring is a fundamental transformation in organic synthesis, as the nitrile functionality can be readily converted into other valuable moieties such as carboxylic acids, amides, and amines. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile method for the cyanation of aryl and heteroaryl halides.[1] These methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods like the Rosenmund-von Braun reaction.[1]
This application note focuses on the palladium-catalyzed cyanation of this compound, a key building block in medicinal chemistry. We present protocols that are adaptable to various laboratory settings, emphasizing the use of less toxic cyanide reagents to enhance safety.[1][2] The provided data, based on closely related substituted bromopyridines, will guide researchers in optimizing reaction conditions for this specific substrate.
Reaction Principle and Logical Workflow
The palladium-catalyzed cyanation of an aryl bromide follows a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key steps are outlined below:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: The cyanide anion from the cyanide source (e.g., K₄[Fe(CN)₆] or Zn(CN)₂) replaces the bromide on the palladium complex.
-
Reductive Elimination: The aryl group and the cyano group are eliminated from the palladium complex, forming the desired product (2-ethyl-4-cyanopyridine) and regenerating the palladium(0) catalyst.
The following diagram illustrates the logical relationship between the reactants and the catalyst in this process.
References
Application Notes and Protocols for the Derivatization of 4-bromo-2-ethylpyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their prevalence stems from their ability to engage in hydrogen bonding, their water solubility, and their capacity to serve as bioisosteres for other chemical groups.[1] The substituted pyridine motif is found in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2]
4-bromo-2-ethylpyridine is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. The bromine atom at the 4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents. This allows for the systematic exploration of the chemical space around the 2-ethylpyridine core to optimize biological activity, selectivity, and pharmacokinetic properties.
These application notes provide an overview of the key derivatization strategies for this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. Detailed protocols for these transformations are provided, along with representative data on the biological activity of analogous pyridine derivatives to guide medicinal chemistry efforts.
Key Derivatization Reactions
The bromine atom on the this compound ring is amenable to a variety of powerful cross-coupling reactions, which are staples in the medicinal chemist's toolbox. These reactions allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl- and 4-Heteroaryl-2-ethylpyridines
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[3] This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.
General Reaction Scheme:

Figure 1. General scheme for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-ethylpyridine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction is invaluable for the synthesis of arylamines and heteroarylamines, which are prevalent in a wide range of biologically active molecules, including kinase inhibitors and central nervous system (CNS) targeted agents.[4][5]
General Reaction Scheme:

Figure 2. General scheme for the Buchwald-Hartwig amination of this compound.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2-ethylpyridines
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] The resulting alkynyl-substituted pyridines are important intermediates and can themselves exhibit interesting biological activities, for instance as irreversible kinase inhibitors or as probes for neurological targets.
General Reaction Scheme:

Figure 3. General scheme for the Sonogashira coupling of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for structurally similar bromopyridines and serve as a robust starting point for the derivatization of this compound.[3][5][7][8] Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.[3]
-
Seal the flask and evacuate and backfill with an inert gas three times.[3]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-ethylpyridine.[3]
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous and degassed solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an argon-filled glovebox or using Schlenk techniques, charge a Schlenk tube with the palladium precursor, phosphine ligand, and base.[5]
-
Add the anhydrous, degassed solvent.
-
Add this compound and the primary amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-substituted-2-ethylpyridin-4-amine.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., triethylamine, Et₃N)
-
Anhydrous and degassed solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[9]
-
Add the anhydrous and degassed solvent followed by the base.
-
Add the terminal alkyne dropwise to the stirring mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired 4-alkynyl-2-ethylpyridine.
Data Presentation
The following tables summarize representative quantitative data for analogous pyridine derivatives, highlighting the potential of this compound as a scaffold in medicinal chemistry.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Boronic Acid | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | 4-Methyl-2-phenylpyridine | 81 | [8] |
| 2 | 2-Bromo-4-fluoro-5-methylpyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-fluoro-5-methylpyridine | 92 | [8] |
| 3 | 2-Bromo-4-methylpyridine | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80 | [8] |
| 4 | 2-Bromo-4-methylpyridine | 3-Thienylboronic acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 |[8] |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Bromopyridine Substrate | Amine | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2-Bromopyridine | Aniline | N-Phenylpyridin-2-amine | 98 | [5] |
| 2 | 2-Bromopyridine | Morpholine | 4-(Pyridin-2-yl)morpholine | 95 | [5] |
| 3 | 2-Bromopyridine | Benzylamine | N-Benzylpyridin-2-amine | 85 | [5] |
| 4 | 3-Bromopyridine | n-Hexylamine | N-(n-Hexyl)pyridin-3-amine | 89 |[5] |
Table 3: Representative Yields for Sonogashira Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Alkyne | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 92 | [9] |
| 2 | 2-Amino-3-bromopyridine | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 85 | [9] |
| 3 | 3-Bromopyridine | Trimethylsilylacetylene | 3-((Trimethylsilyl)ethynyl)pyridine | 95 | [9] |
| 4 | 2-Bromopyridine | Phenylacetylene | 2-(Phenylethynyl)pyridine | 88 |[9] |
Table 4: Representative Biological Activity of Substituted Pyridine Derivatives (Analogues of 4-substituted-2-ethylpyridines)
| Compound Class | Target/Assay | IC₅₀ (µM) | Cancer Cell Line | Reference |
|---|---|---|---|---|
| 4-Aryl-1,4-dihydropyridines | Cytotoxicity | 2.3 - 11.9 | HeLa, MCF-7 | [10] |
| 2-Arylamino-pyrimidines | PAK1 Kinase Inhibition | < 0.1 | - | [11] |
| 4-Aminoquinolines | RIPK2 Kinase Inhibition | 0.0051 | - | [12] |
| 6-Ethynylpurines | Nek2 Kinase Inhibition | 0.14 - 0.15 | - | [13] |
| Pyridine-Thiazole Hybrids | Cytotoxicity | 0.57 | HL-60 |[14] |
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the derivatization of this compound.
Catalytic Cycles
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Potential Signaling Pathway Modulation
Derivatives of this compound, particularly those resulting from Suzuki-Miyaura and Buchwald-Hartwig reactions, are structurally analogous to known kinase inhibitors. These compounds often target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases.
Caption: Inhibition of a protein kinase signaling pathway by a 2-ethylpyridine derivative.
Conclusion
This compound is a highly valuable starting material for the synthesis of diverse compound libraries in medicinal chemistry. The strategic application of modern cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira allows for the efficient generation of novel 4-substituted-2-ethylpyridine derivatives. While direct biological data for these specific derivatives is limited in the public domain, the extensive literature on analogous pyridine-containing compounds suggests significant potential for these molecules to modulate key biological targets, particularly protein kinases. The provided protocols and representative data serve as a comprehensive guide for researchers to unlock the potential of this versatile scaffold in the pursuit of new therapeutic agents.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions of 4-bromo-2-ethylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving 4-bromo-2-ethylpyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: My reaction shows low to no conversion of this compound. What are the potential causes and how can I improve the yield?
Answer:
Low or no conversion in the Suzuki coupling of this compound is a common challenge. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can impede the reaction.[1][2] Key factors to investigate include:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and catalyst deactivation.[1][2]
-
Inefficient Oxidative Addition: The oxidative addition of the palladium catalyst to the C-Br bond of the electron-deficient this compound can be a slow step.
-
Inappropriate Base: The choice and strength of the base are critical for the transmetalation step, which is often rate-determining.[10]
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and a slower reaction rate.
Question 2: I am observing significant formation of byproducts, such as homocoupling of the boronic acid and debromination of the this compound. How can I minimize these side reactions?
Answer:
The formation of byproducts is a common issue that reduces the yield of the desired coupled product.
-
Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple to form a biaryl byproduct, is primarily caused by the presence of oxygen in the reaction mixture.[2]
-
Solution: It is crucial to rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[2] Maintaining a positive pressure of an inert gas throughout the reaction is also essential.[2]
-
-
Debromination (Protodeboronation): The replacement of the bromine atom on the pyridine ring with a hydrogen atom can occur, especially in the presence of water and a strong base.[13]
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. While some water is often necessary for the Suzuki reaction, using an excessive amount can promote this side reaction. If debromination is a significant issue, consider using a non-aqueous solvent system or a boronic ester (e.g., pinacol ester) which can be more stable.[2]
-
Question 3: My Suzuki coupling reaction is sluggish and does not go to completion, even after an extended reaction time. What adjustments can I make?
Answer:
A sluggish reaction can be frustrating. Here are several parameters you can adjust to improve the reaction rate and achieve full conversion:
-
Increase Reaction Temperature: The reaction rate is often temperature-dependent. Cautiously increasing the reaction temperature, typically to between 80-120 °C, can significantly accelerate the reaction.[1][7][8][9] However, be aware that excessively high temperatures (>100 °C) can sometimes lead to catalyst decomposition and the formation of palladium black, which would decrease the yield.[7]
-
Optimize Catalyst and Ligand Loading: While a typical catalyst loading is 1-5 mol%, increasing the catalyst loading might be necessary for challenging substrates.[1] However, this should be done judiciously as it also increases costs. The ligand-to-palladium ratio can also be optimized; a 1:1 to 2:1 ratio is a good starting point.
-
Change the Palladium Pre-catalyst and Ligand: If a particular catalyst system is not effective, switching to a different one can have a dramatic effect. For electron-deficient heteroaryl bromides, pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often more effective than Pd(PPh₃)₄.[3][5][6]
-
Microwave Irradiation: Utilizing a microwave reactor can significantly reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[6][10]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling of this compound with a generic arylboronic acid?
A1: A good starting point for optimization would be:
-
Reactants: this compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.)
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v)
-
Temperature: 80-100 °C
-
Atmosphere: Inert (Argon or Nitrogen)
These conditions should be considered a baseline and may require optimization for specific substrates.[1][12]
Q2: Can I perform the Suzuki coupling of this compound under air?
A2: It is strongly advised against running the reaction open to the air. The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, a significant side reaction that consumes the coupling partner and reduces the yield of the desired product.[2] Furthermore, oxygen can contribute to the decomposition of the palladium catalyst. For reproducible and high-yielding results, the reaction must be conducted under an inert atmosphere.[2]
Q3: Is a boronic acid or a boronic ester (like a pinacol ester) a better coupling partner for this compound?
A3: Both can be effective, but boronic esters, such as pinacol esters, offer several advantages. They are generally more stable than the corresponding boronic acids and are less prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This increased stability can lead to higher and more consistent yields, especially in reactions that require prolonged heating or when using aqueous bases.
Q4: How does the electronic nature of the substituent on the arylboronic acid affect the reaction?
A4: The electronic properties of the boronic acid coupling partner can influence the reaction outcome. Electron-rich boronic acids tend to undergo transmetalation more readily, which can lead to higher yields and faster reaction rates.[14] Conversely, electron-deficient boronic acids may react more slowly.[14] If you are having trouble with an electron-deficient boronic acid, you may need to employ more forcing conditions, such as a stronger base, a more active catalyst system, or a higher reaction temperature.
Data Presentation
Table 1: Effect of Different Bases on the Suzuki Coupling of Bromopyridines
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | K₂CO₃ | 1,4-Dioxane/H₂O | 80-95 | 81 | [10] |
| 2 | Na₂CO₃ | Acetonitrile/H₂O | 90 | 98 | [10] |
| 3 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good | [12] |
| 4 | Cs₂CO₃ | 1,4-Dioxane | 80 | Good | [15] |
Table 2: Comparison of Palladium Catalysts for the Suzuki Coupling of Bromopyridines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| 1 | Pd(OAc)₂ (2) | None | K₂CO₃ | 50% aq. Isopropanol | 80 | Good to Excellent | [12] |
| 2 | Pd(PPh₃)₄ (5) | --- | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good | [12] |
| 3 | Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF | 1,4-Dioxane | 110 | Good to Excellent | [12] |
| 4 | PdCl₂(dppf) (3) | --- | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (Microwave) | Varies | [10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).[1]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. ikm.org.my [ikm.org.my]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Preventing formation of di-brominated byproducts in synthesis
Welcome to the technical support center for synthetic chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a specific focus on preventing the formation of di-brominated byproducts.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of di-brominated byproducts in my reaction?
The formation of di-brominated byproducts is a common issue, particularly when the substrate is highly reactive towards electrophilic aromatic substitution. Activating groups on an aromatic ring, such as amino (-NH₂) or hydroxyl (-OH) groups, strongly increase the electron density of the ring, making it susceptible to multiple brominations.[1] Using a highly reactive brominating agent like molecular bromine (Br₂) can also lead to over-bromination.
Q2: How can I achieve selective mono-bromination of a highly activated aromatic compound?
To achieve selective mono-bromination on a highly activated ring, the reactivity of the activating group needs to be moderated. A common strategy is to protect the activating group. For instance, an amino group can be acetylated to form an acetanilide. The N-acetyl group is still an ortho-, para-director but is less activating than the amino group, which allows for controlled mono-bromination.[2]
Q3: What is the role of temperature in controlling the selectivity of bromination?
Temperature is a critical parameter in controlling the selectivity of bromination. Lowering the reaction temperature generally slows down the reaction rate and enhances selectivity towards the mono-brominated product. This is because the activation energy for the second bromination is often higher than the first, and at lower temperatures, fewer molecules have sufficient energy to overcome this higher barrier.
Q4: Can the choice of solvent influence the formation of di-brominated byproducts?
Yes, the solvent can significantly impact the selectivity of bromination. The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates. For example, in some cases, less polar solvents can enhance steric effects, leading to higher para-selectivity and reducing the chances of di-substitution at adjacent positions.
Q5: Are there safer and more selective alternatives to using elemental bromine (Br₂)?
N-Bromosuccinimide (NBS) is a widely used and safer alternative to liquid bromine for various bromination reactions.[3] It is a crystalline solid that is easier to handle and often provides higher selectivity for mono-bromination, especially in allylic and benzylic positions. NBS provides a low, constant concentration of Br₂, which helps to avoid the side reactions often seen with a high concentration of molecular bromine.[4]
Troubleshooting Guide: Formation of Di-brominated Byproducts
If you are observing the formation of unwanted di-brominated byproducts, consult the following guide for potential causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| High percentage of di-brominated product with activated aromatic substrates (e.g., phenols, anilines) | The substrate is too reactive. | 1. Protect the activating group: Convert the activating group to a less activating one (e.g., acetylate an amine). 2. Use a milder brominating agent: Switch from Br₂ to NBS. 3. Lower the reaction temperature: Conduct the reaction at 0 °C or below. |
| Formation of both mono- and di-brominated products in significant amounts | The reaction conditions are not optimized for selectivity. | 1. Adjust the stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent. 2. Change the solvent: Experiment with solvents of different polarities. 3. Introduce a catalyst: For aromatic bromination, zeolites or silica gel can improve para-selectivity and reduce di-substitution.[5] |
| Di-bromination at the α-position of a ketone | The reaction conditions favor polyhalogenation. | 1. Use an acid catalyst: Acid-catalyzed α-bromination proceeds through an enol intermediate and generally favors mono-halogenation. 2. Avoid basic conditions: Base-catalyzed bromination proceeds through an enolate and can lead to polyhalogenation. |
| Uncontrolled reaction leading to a mixture of products, including di-brominated species | The reaction is too exothermic and proceeds too quickly. | 1. Slow addition of the brominating agent: Add the brominating agent dropwise or in portions. 2. Ensure efficient cooling: Use an ice bath or other cooling methods to maintain a constant, low temperature. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various experiments, illustrating the impact of different reaction parameters on the yield of mono- and di-brominated products.
Table 1: Bromination of Anisole with NH₄Br and H₂O₂
| Solvent | Time (h) | Conversion (%) | o-bromoanisole (%) | p-bromoanisole (%) | di-bromoanisole (%) |
| Acetic Acid | 2.5 | 98 | 1 | 99 | 0 |
| Methanol | 3 | 92 | 10 | 90 | 0 |
| Acetonitrile | 3 | 90 | 12 | 88 | 0 |
| Data sourced from a study on regioselective oxybromination.[6] |
Table 2: Bromination of 3-substituted Anilines with NBS
| 3-Substituent | Solvent | ortho-bromo (%) | para-bromo (%) | 2,6-dibromo (%) |
| -Cl | CCl₄ | 13 | 87 | 0 |
| -Cl | CH₂Cl₂ | 21 | 79 | 0 |
| -Cl | CH₃CN | 35 | 65 | 0 |
| -NO₂ | CCl₄ | 27 | 73 | 0 |
| -NO₂ | CH₂Cl₂ | 31 | 69 | 0 |
| -NO₂ | CH₃CN | 40 | 60 | 0 |
| Illustrates the effect of solvent polarity on the regioselectivity of NBS bromination.[1] |
Table 3: α-Bromination of Acetophenone
| Brominating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Pyridine hydrobromide perbromide | Acetic acid, 90 °C, 3h | α-bromoacetophenone | >66 | [7] |
| NBS | Acidic Alumina, Methanol | α-bromoacetophenone | High | [8] |
| NaBr/K₂S₂O₈ | Conditional screening | α-bromoacetophenone or α,α-dibromoacetophenone | Selective | [9][10] |
| Bromate/Bisulfite | Water, 30-90 °C | α-bromoacetophenone | 70-83 | [11] |
Experimental Protocols
Protocol 1: Selective para-Monobromination of Aniline via Acetanilide
Objective: To achieve selective mono-bromination of aniline at the para-position by first protecting the highly activating amino group.
Step 1: Protection of the Amino Group (Acetylation)
-
In a fume hood, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Continue stirring at room temperature for approximately 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide in glacial acetic acid.
-
Separately, prepare a solution of bromine in glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with constant stirring at room temperature.
-
Stir the mixture for about 1 hour. The p-bromoacetanilide product may start to precipitate.
-
Pour the reaction mixture into cold water to complete the precipitation.
-
Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water.
Step 3: Deprotection (Hydrolysis)
-
Place the purified p-bromoacetanilide in a round-bottom flask.
-
Add aqueous hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours until the solid dissolves completely.
-
Cool the solution to room temperature and then in an ice bath to crystallize the p-bromoaniline hydrochloride.
-
Neutralize the solution with a base (e.g., NaOH) to precipitate the p-bromoaniline.
-
Collect the final product by vacuum filtration, wash with cold water, and dry.
Protocol 2: Selective α-Monobromination of Acetophenone using NBS
Objective: To selectively introduce a single bromine atom at the α-position of acetophenone.
-
In a round-bottom flask, combine the substituted acetophenone, pyridine hydrobromide perbromide, and glacial acetic acid.
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically after 3 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the α-bromoacetophenone derivative.
-
Filter the solid, wash with cold water, and dry to obtain the crude product.
-
Recrystallize the product from a suitable solvent if further purification is needed.[7]
Visualizations
Caption: A workflow for selecting and implementing strategies to achieve selective mono-bromination.
Caption: A troubleshooting flowchart for addressing the formation of di-brominated byproducts.
References
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. ias.ac.in [ias.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. researchgate.net [researchgate.net]
- 6. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
Troubleshooting guide for incomplete 4-bromo-2-ethylpyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the synthesis of 4-bromo-2-ethylpyridine.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. The two primary methods are the direct bromination of 2-ethylpyridine and the Sandmeyer reaction of 4-amino-2-ethylpyridine.
For direct bromination, incomplete reaction is a common issue. Ensure you are using an appropriate brominating agent, such as N-Bromosuccinimide (NBS) or bromine (Br₂), and a suitable catalyst like iron powder or iron tribromide in a solvent like dichloromethane.[1] Reaction temperature and time are also critical; monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
If you are employing the Sandmeyer reaction, precise temperature control is crucial. For a similar reaction involving 4-aminopyridine, maintaining the temperature at -10°C during the addition of sodium nitrite solution significantly increased the yield.[3] Diazonium salt instability can also lead to reduced yields; ensure the reaction is kept cold until the diazonium salt has fully reacted.
Q2: My final product is impure, showing multiple spots on TLC/peaks in GC-MS. What are the likely impurities?
A2: The presence of multiple spots or peaks typically indicates the formation of byproducts. Common impurities include:
-
Isomeric Byproducts: Direct bromination of 2-ethylpyridine can sometimes lead to bromination at other positions on the pyridine ring, resulting in constitutional isomers.[4]
-
Di-brominated Byproducts: Over-bromination of the starting material can lead to the formation of di-brominated species.[4]
-
Unreacted Starting Material: The reaction may not have gone to completion, leaving unreacted 2-ethylpyridine or 4-amino-2-ethylpyridine.[4]
-
Hydrolysis Products: If moisture is present during the workup or storage, the bromo-group can be hydrolyzed to a hydroxyl group.[4]
Q3: How can I effectively purify my crude this compound?
A3: The choice of purification method depends on the physical state of your product and the nature of the impurities.
-
Flash Column Chromatography: This is often the most effective method for separating the desired product from isomers and di-brominated byproducts due to their differing polarities.[4][5] A typical solvent system would be a gradient of ethyl acetate in hexane.[5]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent is an excellent technique for removing small amounts of impurities.[4]
-
Aqueous Workup and Extraction: A standard workup procedure involves quenching the reaction, followed by extraction with an organic solvent like ethyl acetate. Washing the organic layer with water and brine helps remove inorganic salts and other water-soluble impurities.[6]
Q4: I am having trouble with the Sandmeyer reaction. What are the critical parameters to control?
A4: The Sandmeyer reaction for preparing this compound from 4-amino-2-ethylpyridine requires careful control of several parameters:
-
Temperature: The diazotization step, where the amino group is converted to a diazonium salt, is highly exothermic and the diazonium salt is often unstable at higher temperatures. It is critical to maintain a low temperature, typically between -10°C and 5°C, during the addition of sodium nitrite.[3][5]
-
Addition Rate: The sodium nitrite solution should be added slowly and dropwise to maintain temperature control and prevent the buildup of nitrous acid.[3]
-
Acidity: The reaction is typically carried out in a strong acidic medium, such as 48% hydrobromic acid, which serves as both the acid and the bromide source.[3][5]
Data Presentation
Table 1: Comparison of Synthetic Routes for Halogenated Pyridines
| Parameter | Method A: Sandmeyer-type Reaction | Method B: Direct Electrophilic Bromination |
| Starting Material | 4-Amino-2-ethylpyridine | 2-Ethylpyridine |
| Typical Reagents | NaNO₂, HBr, Bromine[5] | N-Bromosuccinimide (NBS) or Br₂[1][2] |
| Purity (Typical) | >95% (after purification)[3] | 95-98% (after purification)[2] |
| Major Impurities | Unreacted starting material, Phenolic byproducts[2] | Isomeric byproducts, Di-brominated species[2][4] |
| Advantages | High regioselectivity, generally cleaner reaction profile[2] | Fewer synthetic steps, readily available starting material[2] |
| Disadvantages | Requires synthesis of the amino precursor, potential for diazonium salt-related side reactions[2] | Can produce a mixture of isomers requiring careful purification, risk of over-bromination[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from a similar procedure for a related compound.[3][5]
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-amino-2-ethylpyridine (1 equivalent) in 48% hydrobromic acid with warming.
-
Cooling: Cool the solution to 0°C in an ice-salt bath.
-
Bromine Addition: Slowly add bromine (1.5 equivalents) dropwise, maintaining the temperature below 5°C.
-
Diazotization: Prepare a solution of sodium nitrite (1.2 equivalents) in water. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Pour the reaction mixture onto ice and make it alkaline with a 35% sodium hydroxide solution.
-
Extraction: Extract the aqueous mixture three times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as an oil.[5]
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., 100% hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the non-polar eluent.
-
Gradient: Gradually increase the polarity of the eluent by increasing the percentage of a more polar solvent (e.g., ethyl acetate) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[6]
Visualizations
Caption: Troubleshooting workflow for incomplete reactions.
Caption: General purification workflow for this compound.
References
- 1. This compound Supplier & Manufacturer China | CAS 24964-75-0 | High Purity Chemical | Specifications, Safety Data, Price [pipzine-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
Purification of crude 4-bromo-2-ethylpyridine by column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-bromo-2-ethylpyridine by column chromatography. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying this compound using silica gel column chromatography?
A1: The main challenge arises from the basic nature of the pyridine ring. The nitrogen atom can interact strongly with the acidic silanol groups on the surface of the silica gel stationary phase.[1][2][3] This interaction can lead to significant peak tailing, poor separation of the desired product from impurities, and potentially low recovery.
Q2: What is a suitable stationary phase for the purification of this compound?
A2: Standard silica gel (230-400 mesh) is commonly used for the column chromatography of pyridine derivatives.[4] However, if significant tailing or product decomposition occurs, alternatives such as neutral or basic alumina should be considered, as they are more suitable for basic compounds.[3][5] Another option is to use silica gel that has been deactivated with a basic modifier.[3][6]
Q3: How do I select an appropriate mobile phase (eluent) for the separation?
A3: The ideal mobile phase should provide good separation of this compound from its impurities on a Thin Layer Chromatography (TLC) plate. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[5][7] The polarity of the eluent can be gradually increased (gradient elution) to achieve optimal separation. For instance, you can start with 100% hexanes and incrementally add ethyl acetate.[5]
Q4: How can I prevent peak tailing during column chromatography?
A4: To minimize peak tailing, a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, can be added to the mobile phase (typically 0.1-1% by volume).[2][3][7] The competing base neutralizes the acidic silanol sites on the silica gel, reducing their interaction with the this compound.[2]
Q5: What are the likely impurities in a sample of crude this compound?
A5: Depending on the synthetic route, common impurities may include unreacted starting materials, isomeric byproducts (e.g., where the bromine is at a different position on the pyridine ring), and di-brominated species.[5][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Significant Peak Tailing or Streaking | The basic pyridine nitrogen is interacting strongly with acidic silanol groups on the silica gel.[1][2][3] | Add a basic modifier like triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica.[2][3][7] Consider using a less acidic stationary phase like neutral or basic alumina.[3][5] |
| Poor Separation of Product and Impurities | The chosen eluent system is not optimal. The column is overloaded with crude material. | Optimize the solvent system using TLC to maximize the difference in Rf values between your product and the impurities.[7] Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of crude material relative to the weight of the silica gel.[9] Use a longer column or a finer mesh silica gel to improve separation efficiency.[5] |
| Product Elutes Too Quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the eluent. For example, if you are using a 10% ethyl acetate in hexanes mixture, try reducing it to 5% or 2%.[7] |
| Product Does Not Elute from the Column or Elutes Very Slowly | The mobile phase is not polar enough. The compound may be irreversibly adsorbed or decomposing on the silica gel.[3][10] | Gradually increase the polarity of the mobile phase.[3] Test for compound stability on silica by spotting it on a TLC plate, waiting for a period (e.g., 30-60 minutes), and then developing it to see if any new spots appear.[3][10] If decomposition is observed, switch to a more inert stationary phase like alumina.[3] |
| Low Recovery of the Product | The compound may have eluted in very dilute fractions that were not detected. The compound may have partially decomposed on the column. During workup with aqueous solutions, the product may have been lost if the aqueous layer was acidic, causing the pyridine to become protonated and water-soluble.[1] | Concentrate the later fractions and re-analyze by TLC.[10] Address potential decomposition by using a deactivated stationary phase or adding a basic modifier to the eluent.[5] Ensure that any aqueous extractions are performed under neutral to slightly basic conditions.[5] |
| Cracks or Channels Forming in the Silica Bed | The column was not packed properly. A drastic change in solvent polarity during a gradient elution. | Ensure the silica gel is packed uniformly without any air bubbles.[3] When running a gradient, increase the polarity of the mobile phase gradually.[3] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Materials and Preparation:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
-
Triethylamine (optional)
-
Chromatography column with a stopcock
-
Sand (washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
2. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate with various mixtures of hexanes and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3.
-
If tailing is observed on the TLC plate, add 0.1-1% triethylamine to the developing solvent.
3. Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) over the cotton plug.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexanes:ethyl acetate).
-
Pour the slurry into the column, ensuring it is vertical and tapping it gently to help the silica pack evenly and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica gel.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to begin eluting the sample.
-
Collect the eluent in fractions (e.g., 10-20 mL per tube).
-
If using a gradient elution, start with the low-polarity solvent system and gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute the compounds from the column.
6. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
7. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Recrystallization of 4-Bromo-2-Ethylpyridine Derivatives
This technical support center provides detailed guidance, troubleshooting, and frequently asked questions for the purification of solid 4-bromo-2-ethylpyridine derivatives via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for a new this compound derivative?
A1: The first and most critical step is solvent selection. The ideal solvent should dissolve the compound completely when hot but poorly when cold. Start by testing small amounts of your crude product in various solvents (see Table 1) to find one that fits this profile. The principle of "like dissolves like" is a good starting point; given the polar pyridine ring, polar solvents are often suitable candidates.[1]
Q2: My starting material, this compound, is a liquid. Can I purify it by recrystallization?
A2: The parent compound, this compound, is a liquid at room temperature and therefore cannot be purified by standard recrystallization.[2][3] This technique is only suitable for derivatives that are solid at room temperature. Liquid compounds are more commonly purified by methods like fractional distillation under reduced pressure.[4]
Q3: What are the most common impurities I should expect in my crude this compound derivative?
A3: Impurities largely depend on the synthetic route. Common impurities may include unreacted starting materials, isomeric byproducts (e.g., 3-bromo-4-ethylpyridine), and di-brominated species.[5] Recrystallization is particularly effective at removing small amounts of these types of impurities.[4]
Q4: Can I use a mixed solvent system for recrystallization?
A4: Yes, mixed solvent systems (solvent pairs) are highly effective, especially when no single solvent has the ideal solubility properties.[6] A common method involves dissolving the compound in a minimal amount of a "good" solvent where it is highly soluble, and then titrating in a "poor" anti-solvent where it is insoluble, until the solution becomes cloudy.[7] The solution is then gently heated until it clarifies before being allowed to cool slowly.[7]
Troubleshooting Guide
Q5: I've followed the protocol, but no crystals are forming, even after the solution has cooled.
A5: This typically indicates that the solution is not supersaturated, which can happen if too much solvent was used.[6][8]
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[4][6] If you have a small sample of the pure product, add a "seed crystal" to initiate crystallization.[4][6]
-
Solution 2: Reduce Solvent Volume. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[6][9]
-
Solution 3: Lower the Temperature. If crystals do not form at room temperature, place the flask in an ice bath to further decrease the compound's solubility.[6][10]
Q6: My compound is "oiling out" instead of forming solid crystals.
A6: Oiling out occurs when the compound precipitates from the solution at a temperature above its melting point.[9] This is often due to a high concentration of impurities lowering the melting point or the solution cooling too rapidly.[6][9]
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to lower the saturation point and then allow the solution to cool much more slowly.[7][9] Covering the flask and letting it stand undisturbed at room temperature before moving it to a cold bath can promote proper crystal growth.
Q7: The yield of my recrystallized product is very low. How can I improve it?
A7: A low yield is most often caused by using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[6][8]
-
Solution: To recover more product, you can concentrate the mother liquor by evaporating a portion of the solvent and cooling the remaining solution to obtain a second crop of crystals.[6] Be aware that this second crop may be less pure than the first. To prevent this issue in the future, use the minimum amount of hot solvent required to fully dissolve your crude product.[11]
Q8: My product crystallizes prematurely in the funnel during hot filtration.
A8: This happens when the solution cools too quickly in the filtration apparatus, causing the dissolved solid to precipitate.[9]
-
Solution: To prevent this, use slightly more solvent than the minimum required to dissolve the compound.[9] Crucially, pre-heat both the filter funnel and the receiving flask before pouring the hot solution through.[10] This can be done by placing them in an oven or by allowing hot solvent vapors to pass through them just before filtration.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Molecular Formula | C₇H₈BrN | [2][3] |
| Molecular Weight | 186.05 g/mol | [2][3] |
| Boiling Point | ~207-209 °C | [2] |
| Density | ~1.45 g/cm³ | [2] |
| Solubility | Slightly soluble in water; Soluble in ethanol, dichloromethane | [2] |
Table 2: Predicted Solubility of Solid this compound Derivatives in Common Lab Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | The hydroxyl group can engage in dipole-dipole interactions with the polar pyridine derivative.[1] |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | The polar nature of these solvents effectively solvates the polar pyridine ring and carbon-halogen bonds.[1] |
| Halogenated | Dichloromethane, Chloroform | Moderate | The polarity is comparable to many pyridine derivatives, allowing for favorable interactions.[1] |
| Aromatic | Toluene, Xylene | Low to Moderate | While the pyridine ring is aromatic, the overall polarity of the derivative may limit solubility.[1] |
| Ethers | Diethyl ether, THF | Moderate | These solvents possess some polarity to interact with the solute.[1] |
| Non-polar | Hexanes, Heptane | Low | The significant difference in polarity makes these solvents poor choices for initial dissolution but excellent anti-solvents in a mixed-solvent system.[1] |
Experimental Protocols
General Protocol for Recrystallization of a Solid this compound Derivative
This protocol outlines a general procedure. The choice of solvent and specific volumes will need to be optimized for each specific derivative.
Materials:
-
Crude solid this compound derivative
-
Selected recrystallization solvent (or solvent pair)
-
Two Erlenmeyer flasks
-
Heating source (e.g., hot plate with stirring capability)
-
Buchner funnel, filter paper, and vacuum flask
-
Glass stir rod
-
Watch glass
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent, just enough to create a slurry.[4]
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at or near the solvent's boiling point.[10][11] Avoid adding a large excess of solvent to ensure a good yield.[11]
-
Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. Pre-warm a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter to remove the impurities.[7][10]
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[4][10] Slow cooling is essential for the formation of large, pure crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[4][12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the crystal surfaces.[10]
-
Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Carefully transfer the solid from the filter paper to a pre-weighed watch glass and allow it to dry completely, either in a desiccator or a low-temperature drying oven.[4]
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of a solid organic compound.
Caption: Troubleshooting guide for common issues in recrystallization experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Supplier & Manufacturer China | CAS 24964-75-0 | High Purity Chemical | Specifications, Safety Data, Price [pipzine-chem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Identifying and removing common impurities in 4-bromo-2-ethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-2-ethylpyridine. The information is designed to help identify and remove common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in this compound largely depend on the synthetic route. The most common synthesis involves the direct bromination of 2-ethylpyridine. Potential impurities from this process include:
-
Unreacted Starting Material: Residual 2-ethylpyridine.
-
Isomeric Byproducts: Bromination at other positions on the pyridine ring can lead to isomers such as 3-bromo-2-ethylpyridine and 5-bromo-2-ethylpyridine.
-
Di-brominated Byproducts: Over-bromination can result in the formation of various di-bromo-2-ethylpyridine isomers.
-
Residual Solvents and Reagents: Traces of solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate) and unreacted brominating agents or their byproducts.
Q2: How can I identify the impurities in my sample of this compound?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile impurities and identifying them based on their mass-to-charge ratio. It can effectively distinguish between the starting material, the desired product, and di-brominated byproducts (which will have a higher molecular weight).[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for quantifying the purity of the sample and separating non-volatile impurities. A reversed-phase C18 column is typically effective.[3][4][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous identification of isomeric impurities by their unique chemical shifts and coupling patterns in the aromatic region.[8][9][10][11]
Q3: What are the recommended methods for purifying crude this compound?
A3: The choice of purification method depends on the level and nature of the impurities:
-
Fractional Distillation: Since this compound is a liquid, fractional distillation under reduced pressure is a highly effective method for removing less volatile (e.g., di-brominated byproducts) and more volatile (e.g., 2-ethylpyridine) impurities.[12][13]
-
Flash Column Chromatography: This technique is particularly useful for removing isomeric byproducts and other impurities with different polarities from the desired product.[12][14][15][16]
-
Aqueous Workup: A standard aqueous workup after the reaction can help remove water-soluble impurities and residual acids or bases.[14]
Troubleshooting Guides
Poor Separation in Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC and column. | Inappropriate eluent system. | Optimize the eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). A good starting point is a system that provides an Rf value of 0.2-0.3 for this compound.[15][16] |
| Broad or tailing bands. | Column overloading. | Use a larger column or reduce the amount of crude material loaded. A general guideline is to load 1-5% of the silica gel weight.[12] |
| Improperly packed column. | Ensure the silica gel is packed uniformly without cracks or air bubbles. Tapping the column gently during packing can help.[15] | |
| Product elutes too quickly with no separation. | Eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Product does not move from the baseline. | Eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent. |
Incomplete Purification by Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor separation of fractions. | Inefficient fractionating column. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or packed column) to increase the number of theoretical plates.[13] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate is crucial for good separation.[13][17] | |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add a few boiling chips or use a magnetic stirrer to ensure smooth boiling.[17] |
| Product decomposition. | Distillation temperature is too high. | Perform the distillation under reduced pressure (vacuum) to lower the boiling point of the compound. |
Data Presentation
The following table summarizes typical purity data for this compound before and after purification.
| Purification Method | Purity before Purification (%) | Purity after Purification (%) | Major Impurities Removed |
| Fractional Distillation | 85 | >98 | 2-ethylpyridine, di-bromo-2-ethylpyridine |
| Flash Column Chromatography | 85 | >99 | Isomeric byproducts, di-bromo-2-ethylpyridine |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound using GC-MS.
-
Instrument: Standard Gas Chromatograph with a Mass Spectrometer detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Inlet Temperature: 250 °C.[2]
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.[2]
-
-
MSD Transfer Line: 280 °C.[2]
-
Mass Range: 40-400 amu.[2]
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane or ethyl acetate.
Protocol 2: HPLC Analysis of this compound
This protocol provides a general reversed-phase HPLC method for purity assessment.
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Start with 10% B, hold for 1 min.
-
Linear gradient to 90% B over 10 min.
-
Hold at 90% B for 2 min.
-
Return to 10% B and equilibrate for 5 min.
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.[7]
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of acetonitrile and water.
Protocol 3: Purification by Flash Column Chromatography
This protocol details the purification of this compound using flash column chromatography.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent should provide a baseline separation of the product (Rf ≈ 0.2-0.3) and its impurities.[15][16]
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[14]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica gel bed.[14]
-
-
Elution:
-
Begin eluting the column with the low-polarity eluent.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Collect fractions and monitor their composition by TLC.[14]
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis, analysis, and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. gyanvihar.org [gyanvihar.org]
- 5. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. benchchem.com [benchchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. preprints.org [preprints.org]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. repositorio.uam.es [repositorio.uam.es]
- 12. benchchem.com [benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
- 15. Chromatography [chem.rochester.edu]
- 16. science.uct.ac.za [science.uct.ac.za]
- 17. vlab.amrita.edu [vlab.amrita.edu]
Technical Support Center: Catalyst Selection for 4-Bromo-2-ethylpyridine Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you select the optimal catalyst and minimize side reactions in cross-coupling experiments involving 4-bromo-2-ethylpyridine.
Troubleshooting Guides
This section addresses common issues encountered during the cross-coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Symptoms: The starting material, this compound, remains largely unreacted after the anticipated reaction time.
| Potential Cause | Recommended Action |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst. Consider a more active pre-catalyst, such as a G3 or G4 palladacycle. Incrementally increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Inappropriate Ligand | For Suzuki-Miyaura reactions, consider bulky, electron-rich phosphine ligands like SPhos or XPhos. For Buchwald-Hartwig amination, ligands such as BINAP or DPPF can be effective. A screening of different ligands may be necessary to find the optimal one for your specific transformation. |
| Insufficient Base Strength | The choice of base is critical. For Suzuki-Miyaura, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig amination, stronger bases like NaOtBu or LHMDS are often required. Ensure the base is finely powdered and anhydrous. |
| Poor Solubility | If reagents are not fully dissolved, the reaction can be slow or incomplete. Try a different solvent system (e.g., dioxane/water, toluene, DMF) or gently heat the reaction mixture to improve solubility. |
| Catalyst Poisoning | The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands can sterically hinder this coordination. |
Issue 2: Significant Homocoupling of the Coupling Partner
Symptoms: The desired product is contaminated with a significant amount of the symmetrical biaryl product derived from the coupling partner (e.g., boronic acid in Suzuki-Miyaura).
| Potential Cause | Recommended Action |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Freeze-pump-thaw cycles are highly effective for solvent degassing. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1][2] |
| In-situ Reduction of Pd(II) to Pd(0) | The reduction of a Pd(II) precatalyst can sometimes promote homocoupling. Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] Alternatively, the addition of a mild reducing agent like potassium formate can help pre-reduce Pd(II) species.[1][2] |
| High Reaction Temperature | Elevated temperatures can sometimes favor homocoupling. Attempt the reaction at a lower temperature for a longer duration. |
| Excess Boronic Acid/Organometallic Reagent | While a slight excess of the coupling partner is common, a large excess can lead to increased homocoupling. Use a stoichiometry closer to 1:1.1 (this compound:coupling partner). |
Issue 3: Protodebromination (Hydrodehalogenation)
Symptoms: The desired product is accompanied by 2-ethylpyridine, where the bromine atom has been replaced by a hydrogen atom.
| Potential Cause | Recommended Action |
| Presence of Protic Impurities | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and thoroughly dry the base. |
| Formation of Palladium Hydride Species | This can be influenced by the choice of base and solvent. Some bases, in combination with protic solvents, can generate palladium hydride species that lead to protodebromination. A screen of different anhydrous bases and solvent systems may be necessary. |
| High Reaction Temperatures | Similar to homocoupling, high temperatures can promote protodebromination. Attempt the reaction at a lower temperature. |
| Ligand Choice | The ligand can influence the stability of the catalytic intermediates. Experiment with different ligands to find one that disfavors the formation of palladium hydride species. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound sluggish compared to other aryl bromides?
A1: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, which can form inactive or less active catalytic species, thus slowing down the catalytic cycle. The use of bulky, electron-rich phosphine ligands can help to mitigate this by sterically hindering the pyridine nitrogen from coordinating to the palladium center.
Q2: I am observing both the desired cross-coupled product and a significant amount of 2,2'-diethyl-4,4'-bipyridine (homocoupling of the starting material). What is the likely cause?
A2: The formation of the homocoupled product of this compound can occur, particularly at higher temperatures or with certain catalyst systems. This is often a competing reaction pathway. To favor the cross-coupling, you can try lowering the reaction temperature, changing the ligand, or using a different palladium source.
Q3: Can I use 4-chloro-2-ethylpyridine instead of this compound for my cross-coupling reaction?
A3: While possible, it is generally more challenging. The carbon-chlorine bond is stronger and less reactive than the carbon-bromine bond, making the oxidative addition step of the catalytic cycle more difficult.[3] Reactions with 4-chloro-2-ethylpyridine will likely require more active catalysts (e.g., those with bulky, electron-rich phosphine or N-heterocyclic carbene ligands), higher temperatures, and longer reaction times.[3]
Q4: In Sonogashira coupling, I'm getting a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?
A4: Glaser coupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this, ensure the reaction is run under strictly anaerobic conditions. Alternatively, "copper-free" Sonogashira protocols have been developed which can eliminate this side reaction.[4][5]
Data Presentation: Catalyst Performance in Cross-Coupling of Bromopyridines
The following tables provide a summary of catalyst systems and their performance in various cross-coupling reactions with bromopyridine substrates. This data is intended to serve as a guide for selecting a starting point for the optimization of your reaction with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | A traditional catalyst, often effective for bromopyridines.[3] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids.[6] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst system, allows for lower catalyst loading.[6] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | 1,4-Dioxane | 110 | - | Good to Excellent | Effective for challenging substrates.[7] |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | - | A common system for C-N bond formation.[6] |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | - | Highly active catalyst for a range of amines.[8] |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | - | - | A classic ligand for amination reactions. |
Table 3: Sonogashira Coupling of Bromopyridines
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | - | Standard Sonogashira conditions.[6] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | NMP | 100 | Moderate | For less reactive bromides.[9] |
| PdCl₂(PPh₃)₂ | None | TBAF | Neat | - | Moderate to Excellent | Copper-free conditions to avoid Glaser coupling.[5] |
Table 4: Heck Coupling of Bromopyridines
| Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | - | Classic conditions for Heck reactions. |
| 3% Pd/C | None | K₃PO₄ | H₂O | 100 | 88 | Heterogeneous catalyst for easier workup.[3] |
Experimental Protocols
Below are representative experimental protocols for key palladium-catalyzed cross-coupling reactions. These should be considered as starting points and may require optimization for your specific substrates and setup.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[6]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)
-
Ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.[6]
-
Add the this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).[6]
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through celite.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Copper(I) co-catalyst (e.g., CuI, 0.05 equiv)
-
Base (e.g., Et₃N, 3.0 equiv)
-
Degassed solvent (e.g., THF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) co-catalyst.[6]
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time.[6]
-
Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for cross-coupling reactions.
Caption: Catalyst selection guide for different reaction types.
Caption: Factors leading to common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijnc.ir [ijnc.ir]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Effect of base choice on Buchwald-Hartwig amination of 4-bromo-2-ethylpyridine
Technical Support Center: Buchwald-Hartwig Amination
This guide provides troubleshooting advice and frequently asked questions regarding the choice of base for the Buchwald-Hartwig amination of 4-bromo-2-ethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in the Buchwald-Hartwig amination?
The base plays a crucial role in the Buchwald-Hartwig catalytic cycle. Its primary function is to deprotonate the amine starting material, forming the corresponding amide. This amide then coordinates to the palladium catalyst, which is a key step for the subsequent reductive elimination that forms the desired C-N bond and the final product. The choice of base can significantly impact reaction rate, yield, and the prevalence of side reactions.
Q2: I am observing low to no conversion of my this compound. Could the base be the issue?
Yes, an inappropriate base is a common reason for low conversion. Several factors related to the base could be at play:
-
Insufficient Basicity: The base may not be strong enough to deprotonate the amine effectively. This is particularly relevant for less acidic amines.
-
Steric Hindrance: A very bulky base might have difficulty accessing the N-H proton of a sterically hindered amine.
-
Poor Solubility: If the base is not soluble in the reaction solvent, its effectiveness can be severely limited.
-
Catalyst Inhibition: Some bases or their counterions can interact with the palladium catalyst and inhibit its activity.
Q3: Which bases are typically recommended for the Buchwald-Hartwig amination of aryl bromides like this compound?
Commonly used bases for the amination of aryl bromides include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The optimal choice depends on the specific amine being used and the reaction conditions. For pyridine substrates, which can be sensitive, starting with a moderately strong base like Cs₂CO₃ or K₃PO₄ can be a good strategy to minimize side reactions.
Q4: I am seeing significant amounts of side products, such as hydrodebromination of my starting material. How can the base influence this?
The formation of side products like 2-ethylpyridine (from hydrodebromination) can be influenced by the base. A very strong and sterically hindered base, like NaOtBu, can sometimes promote side reactions. In such cases, switching to a weaker or less hindered base, such as Cs₂CO₃ or K₂CO₃, may suppress the formation of these byproducts.
Troubleshooting Guide
| Problem | Potential Cause Related to Base | Suggested Solution(s) |
| Low or No Reaction | The base is not strong enough to deprotonate the amine. | Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu or LHMDS). |
| The base has poor solubility in the chosen solvent. | Change to a more soluble base or a different solvent system. | |
| Low Yield | The base is too strong and is causing degradation of the starting material or product. | Use a weaker base (e.g., Cs₂CO₃ or K₃PO₄). |
| The base is sterically hindering the reaction. | Select a less sterically demanding base. | |
| Formation of Side Products (e.g., Hydrodebromination) | The base is too aggressive. | Switch to a milder base like Cs₂CO₃ or K₃PO₄. |
| Inconsistent Results | The base is hygroscopic and has absorbed moisture. | Use freshly opened, anhydrous base, or dry the base before use. |
Data Presentation
Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination
| Base | Formula | pKa of Conjugate Acid | Common Applications & Remarks |
| Sodium tert-butoxide | NaOtBu | ~19 | A strong, sterically hindered base. Widely used and very effective, but can sometimes promote side reactions. |
| Lithium bis(trimethylsilyl)amide | LHMDS | ~26 | A very strong, non-nucleophilic base. Useful for less acidic amines. |
| Cesium carbonate | Cs₂CO₃ | ~10.3 (second dissociation of H₂CO₃) | A milder base. Often a good choice for sensitive substrates to minimize side reactions. Its solubility in organic solvents can be beneficial. |
| Potassium phosphate | K₃PO₄ | ~12.3 (third dissociation of H₃PO₄) | A moderately strong base that is often a good alternative to carbonate bases. |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound
Disclaimer: This is a general guideline and may require optimization for your specific amine.
Materials:
-
This compound
-
Amine of choice
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst, ligand, and base under an inert atmosphere.
-
Add the this compound and the amine to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography).
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A workflow for selecting a base for the amination reaction.
Managing temperature control in 4-bromo-2-ethylpyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing temperature control during the synthesis of 4-bromo-2-ethylpyridine.
Troubleshooting Guide
This guide addresses specific issues related to temperature control that may be encountered during the synthesis of this compound, particularly through the common Sandmeyer-type reaction involving the diazotization of 2-ethyl-4-aminopyridine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction temperature unexpectedly increases (runaway reaction). | The diazotization reaction is highly exothermic.[1][2] Rapid addition of sodium nitrite can lead to a rapid increase in temperature. | Add the sodium nitrite solution dropwise or in small portions to maintain the desired low temperature.[3][4] Ensure the reaction vessel is adequately cooled using an ice-salt bath or a cryostat.[3][5] |
| Low yield of this compound. | The diazonium salt intermediate is unstable at higher temperatures and can decompose.[4][5] Incomplete diazotization due to suboptimal temperature.[4] | Maintain a temperature of 0-5°C, and in some cases as low as -20°C to -10°C, during the addition of sodium nitrite to ensure the stability of the diazonium salt.[5][6][7][8] Use the diazonium salt immediately in the subsequent step.[4] |
| Formation of phenolic impurities (e.g., 2-ethyl-4-hydroxypyridine). | The diazonium salt intermediate reacts with water at elevated temperatures.[4][9] | Keep the reaction temperature strictly controlled, ideally below 5°C, throughout the diazotization and subsequent bromination steps.[4][5] |
| Presence of di-brominated byproducts. | The reaction temperature may be too high, leading to increased reactivity and side reactions.[4] | Maintain the recommended low temperature during the addition of bromine and the diazotization step to minimize over-bromination.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the diazotization of 2-ethyl-4-aminopyridine?
A1: The optimal temperature for the diazotization step is critical for both yield and purity. It is essential to maintain a low temperature, typically between 0°C and 5°C, to ensure the stability of the diazonium salt intermediate.[5] Some protocols may even call for temperatures as low as -10°C or -20°C during the initial mixing of reagents before the addition of sodium nitrite.[6][7][8]
Q2: Why is low temperature so crucial for this synthesis?
A2: Low temperatures are crucial for two main reasons. First, the diazotization reaction is exothermic, meaning it releases heat.[1] Without proper cooling, the temperature can rise uncontrollably, leading to a dangerous runaway reaction.[3] Second, the diazonium salt formed during the reaction is often unstable at higher temperatures and can decompose, which significantly reduces the yield of the desired this compound.[4][5] It can also lead to the formation of unwanted byproducts, such as phenolic impurities.[4]
Q3: How can I effectively control the temperature during the reaction?
A3: To effectively control the temperature, it is recommended to use an ice-salt bath or a cryostat for cooling.[3][5] Reagents, such as the sodium nitrite solution, should be pre-cooled before addition.[6] The addition of reagents that initiate the exothermic reaction, like sodium nitrite, should be done slowly and dropwise to allow the cooling system to dissipate the generated heat and maintain a stable temperature.[3][4]
Q4: What are the signs of a runaway reaction, and what should I do if one occurs?
A4: Signs of a runaway reaction include a rapid and unexpected increase in temperature, vigorous gas evolution (nitrogen is a byproduct of diazotization), and a noticeable change in the reaction mixture's color or viscosity. If you suspect a runaway reaction, the immediate priority is safety. If possible and safe to do so, you can attempt to increase cooling or dilute the reaction mixture. However, the best course of action is to have a pre-planned emergency response procedure.
Q5: Can the temperature be too low?
A5: While the primary concern is the reaction becoming too hot, excessively low temperatures could potentially slow down the reaction rate significantly. However, for the diazotization of aminopyridines, the stability of the diazonium salt is the paramount concern, and therefore, maintaining the recommended low temperatures (0-5°C or slightly below) is standard practice.[5]
Experimental Protocol: Synthesis of this compound via Sandmeyer-Type Reaction
This protocol is a generalized procedure based on common laboratory practices for the synthesis of bromopyridines from aminopyridines. Researchers should adapt this protocol based on their specific equipment and safety procedures.
Materials:
-
2-ethyl-4-aminopyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Salt
-
Suitable organic solvent (e.g., diethyl ether or ethyl acetate)
-
50% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Salt: In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-ethyl-4-aminopyridine in 48% hydrobromic acid. Cool the mixture to between -5°C and 0°C using an ice-salt bath with vigorous stirring.[4]
-
Diazotization: Prepare a solution of sodium nitrite in water and cool it to 0°C.[6] Slowly add the cold sodium nitrite solution dropwise to the amine salt solution, ensuring the temperature of the reaction mixture is maintained below 5°C.[5]
-
Reaction Completion: After the addition of sodium nitrite is complete, continue to stir the reaction mixture at 0-5°C for an additional 30-60 minutes to ensure the diazotization is complete.[5]
-
Work-up: Slowly allow the reaction mixture to warm to room temperature.[6] Carefully adjust the pH of the solution to approximately 9 by the slow addition of a 50% sodium hydroxide solution, while keeping the temperature below 20°C with external cooling.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent.
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography.[4]
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
References
- 1. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 9. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Low Reactivity in 4-bromo-2-ethylpyridine Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions of 4-bromo-2-ethylpyridine. The information is presented in a question-and-answer format to directly address common experimental issues.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during cross-coupling reactions of this compound, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I improve it?
Answer: Low yields with this compound can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions. The pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[1] The ethyl group at the 2-position may also introduce steric hindrance.
Here are key areas to troubleshoot:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands like SPhos and XPhos are often effective.[1][2] For Buchwald-Hartwig aminations, ligands such as BINAP or DPPF can be beneficial.[1][3] Consider using a more active pre-catalyst if you suspect your palladium source is inactive.[1] Increasing the catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%) may also improve conversion.[1]
-
Solvent and Base Combination: The solubility and strength of the base are crucial. For Suzuki couplings, a biphasic system with an organic solvent (like 1,4-dioxane or toluene) and water is often optimal to dissolve both the organic substrate and the inorganic base.[4] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones for promoting transmetalation in Suzuki reactions.[5] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is typically required.[2][5]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[4] Ensure all solvents are rigorously degassed and the reaction is performed under a positive pressure of an inert gas like nitrogen or argon. Freeze-pump-thaw cycles are a highly effective degassing method.[1]
-
Reaction Temperature: Cautiously increasing the reaction temperature can improve the reaction rate, but excessively high temperatures can lead to side reactions like protodebromination or homocoupling.[1][6]
Issue 2: Significant Formation of Side Products (Homocoupling, Protodebromination)
Question: I am observing significant amounts of homocoupled product and/or 2-ethylpyridine in my reaction mixture. How can I minimize these side reactions?
Answer: The formation of homocoupled products (e.g., from the boronic acid in a Suzuki reaction) and protodebromination (replacement of bromine with hydrogen) are common side reactions.[1][2]
Here are some troubleshooting steps:
-
Minimize Oxygen: The presence of oxygen can promote the homocoupling of boronic acids.[2][6] Rigorous degassing of solvents and maintaining an inert atmosphere are critical.
-
Choice of Palladium Source: The in-situ reduction of a Pd(II) precatalyst can sometimes initiate homocoupling.[1] Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1][2]
-
Reaction Temperature: High reaction temperatures can favor both homocoupling and protodebromination.[1] Attempting the reaction at a lower temperature for a longer duration may be beneficial.[1]
-
Stoichiometry: While a slight excess of the coupling partner is common, a large excess can lead to increased homocoupling.[1] Using a stoichiometry closer to 1:1.1 (this compound:coupling partner) is advisable.[1]
-
Anhydrous Conditions: The presence of protic impurities can lead to protodebromination.[1] Ensure all reagents and solvents are anhydrous.[1] The choice of base and solvent can also influence the formation of palladium hydride species that lead to this side reaction.[1]
Issue 3: Difficulty with Specific Coupling Partners
Question: Are certain types of coupling partners more challenging to use with this compound?
Answer: Yes, the electronic and steric properties of the coupling partner can significantly influence the reaction's success.
-
Suzuki-Miyaura Coupling: Electron-rich boronic acids tend to react more readily than electron-deficient ones. Sterically hindered boronic acids may also require more forcing conditions or specialized ligands.
-
Buchwald-Hartwig Amination: The nature of the amine is important. Primary and secondary amines can be coupled, but sterically hindered amines may require specific, bulky ligands to facilitate the reaction.[3][7]
-
Sonogashira Coupling: Terminal alkynes are used in this reaction. The choice of base is important to deprotonate the alkyne without causing side reactions.[5][8]
Data Presentation: Recommended Starting Conditions for Cross-Coupling
The following tables provide recommended starting conditions for various cross-coupling reactions with substrates similar to this compound. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 2 mol% |
| Ligand | SPhos, XPhos | 4 mol% |
| Base | K₃PO₄, K₂CO₃ | 2.0-3.0 equivalents |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O | Degassed |
| Temperature | 80-110 °C |
Yields are highly dependent on the specific boronic acid used.[2][9]
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd₂(dba)₃ | 2 mol% |
| Ligand | XPhos | 4 mol% |
| Base | NaOtBu | 1.2-1.5 equivalents |
| Solvent | Toluene | Anhydrous and degassed |
| Temperature | 80-110 °C |
Yields are highly dependent on the specific amine coupling partner.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and requires optimization for specific substrates.[6][10]
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2][6]
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[2]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[9]
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[2][10]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
General Protocol for Buchwald-Hartwig Amination
This is a generalized procedure and requires optimization for specific amines.[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas. Repeat this three times.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).[2]
-
Reaction: Heat the sealed tube to 80-110 °C with stirring.[2] Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.[2]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for troubleshooting low-yielding cross-coupling reactions.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-bromo-2-ethylpyridine
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of substituted pyridines is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-bromo-2-ethylpyridine and related pyridine derivatives. By presenting experimental data, detailed protocols, and visual aids, this document serves as a practical resource for the structural elucidation of this important class of heterocyclic compounds.
The substitution pattern on the pyridine ring significantly influences its chemical properties and biological activity. NMR spectroscopy is an indispensable tool for unambiguously determining the structure of these molecules. In this guide, we focus on this compound, a versatile building block in medicinal chemistry, and compare its NMR spectral features with those of 2-ethylpyridine, 4-bromopyridine, and 5-ethyl-2-methylpyridine. This comparison allows for a clear understanding of the electronic effects of the bromo and ethyl substituents on the chemical shifts and coupling constants of the pyridine ring protons and carbons.
¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and its analogs. The data is presented to facilitate a clear comparison of the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | 7.35 | d | 1.8 |
| H-5 | 7.28 | dd | 5.3, 1.8 | |
| H-6 | 8.34 | d | 5.3 | |
| -CH₂- | 2.81 | q | 7.6 | |
| -CH₃ | 1.30 | t | 7.6 | |
| 2-ethylpyridine | H-3 | 7.10-7.15 | m | |
| H-4 | 7.58-7.63 | m | ||
| H-5 | 7.06-7.10 | m | ||
| H-6 | 8.49-8.52 | m | ||
| -CH₂- | 2.80 | q | 7.6 | |
| -CH₃ | 1.28 | t | 7.6 | |
| 4-bromopyridine | H-2, H-6 | 8.45 | d | 6.0 |
| H-3, H-5 | 7.55 | d | 6.0 | |
| 5-ethyl-2-methylpyridine [1] | H-3 | 7.05 | d | 7.9 |
| H-4 | 7.38 | dd | 7.9, 2.1 | |
| H-6 | 8.32 | d | 2.1 | |
| -CH₂- (ethyl) | 2.58 | q | 7.6 | |
| -CH₃ (ethyl) | 1.21 | t | 7.6 | |
| -CH₃ (methyl) | 2.50 | s |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-2 | Predicted: 163-166 |
| C-3 | Predicted: 125-128 | |
| C-4 | Predicted: 130-133 | |
| C-5 | Predicted: 127-130 | |
| C-6 | Predicted: 150-153 | |
| -CH₂- | Predicted: 28-31 | |
| -CH₃ | Predicted: 12-15 | |
| 2-ethylpyridine | C-2 | 162.2 |
| C-3 | 122.5 | |
| C-4 | 136.1 | |
| C-5 | 120.8 | |
| C-6 | 149.0 | |
| -CH₂- | 29.3 | |
| -CH₃ | 13.9 | |
| 4-bromopyridine | C-2, C-6 | 151.3 |
| C-3, C-5 | 128.0 | |
| C-4 | 132.0 | |
| 5-ethyl-2-methylpyridine [1] | C-2 | 155.6 |
| C-3 | 136.3 | |
| C-4 | 123.0 | |
| C-5 | 136.0 | |
| C-6 | 148.7 | |
| -CH₂- (ethyl) | 25.8 | |
| -CH₃ (ethyl) | 15.6 | |
| -CH₃ (methyl) | 24.0 |
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of substituted pyridines is crucial for accurate and reproducible results.
I. Sample Preparation
-
Sample Purity: Ensure the sample of the substituted pyridine is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many non-polar to moderately polar pyridine derivatives. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.
-
Concentration: Prepare a solution by dissolving 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
II. NMR Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the NMR probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming of the magnetic field to achieve high homogeneity, which results in sharp and symmetrical peaks.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for good signal-to-noise ratio with the specified sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Phase the resulting spectrum and perform baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the complete NMR analysis of a substituted pyridine, from sample preparation to final structure elucidation.
Caption: Logical workflow for the NMR analysis of substituted pyridines.
This comprehensive guide provides the necessary data and protocols to assist researchers in the accurate and efficient NMR analysis of this compound and related compounds, facilitating their research and development endeavors.
References
A Comparative Analysis of the Mass Spectrometry Fragmentation of 4-bromo-2-ethylpyridine
This guide provides a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4-bromo-2-ethylpyridine with its structural analogues, 2-ethylpyridine and 3-bromopyridine. This analysis is intended for researchers, scientists, and drug development professionals to facilitate the identification and structural elucidation of this and related compounds in analytical studies.
The fragmentation of this compound is predicted to exhibit characteristic features from both the brominated pyridine ring and the ethyl substituent. The presence of bromine will result in a distinctive isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), corresponding to the 79Br and 81Br isotopes.
Comparative Fragmentation Data
The following table summarizes the major fragment ions observed or predicted in the electron ionization mass spectra of 2-ethylpyridine, 3-bromopyridine, and the predicted fragments for this compound.
| Compound | Molecular Ion (M+•) m/z | Key Fragments m/z | Description of Key Fragments |
| 2-Ethylpyridine | 107 | 106, 92, 79, 78 | Loss of H•, loss of CH3•, pyridine ring fragments.[1][2] |
| 3-Bromopyridine | 157/159 | 78, 51 | Loss of Br•, subsequent loss of HCN from the pyridine ring.[3] |
| This compound (Predicted) | 185/187 | 170/172, 106, 78, 77 | Loss of CH3• (benzylic cleavage), loss of Br•, pyridine radical cation, loss of H• from pyridine radical cation. |
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound under electron ionization is anticipated to follow several key pathways. The initial ionization will form the molecular ion [C7H8BrN]+• at m/z 185 and 187. Subsequent fragmentation is likely to proceed through two primary routes:
-
Alpha-Cleavage (Benzylic Cleavage): The bond between the ethyl group's methyl and methylene carbons is prone to cleavage, a common fragmentation for alkyl-substituted aromatic rings. This would result in the loss of a methyl radical (•CH3) to form a stable ion at m/z 170/172.
-
Loss of Bromine Radical: The carbon-bromine bond can cleave to release a bromine radical (•Br), resulting in a fragment ion at m/z 106.
Further fragmentation of the pyridine ring can also occur, leading to smaller charged species.
References
A Comparative Guide to Purity Assessment of 4-bromo-2-ethylpyridine: A GC-MS Perspective
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible results. The presence of impurities in a starting material like 4-bromo-2-ethylpyridine, a key building block in pharmaceutical and agrochemical synthesis, can have significant downstream effects on reaction yield, product purity, and the safety and efficacy of the final active ingredient.[1][2] This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and data.
GC-MS: The Gold Standard for Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3][4] Its high resolution and the definitive identification provided by the mass spectrometer make it an ideal method for assessing the purity of this compound and identifying any volatile impurities.[2][5]
Potential Impurities in this compound Synthesis
The impurity profile of this compound is largely dependent on its synthetic route. A common method involves the direct bromination of 2-ethylpyridine.[6] This can lead to several process-related impurities, including:
-
Unreacted Starting Material: Residual 2-ethylpyridine.
-
Isomeric Byproducts: Positional isomers such as 2-bromo-4-ethylpyridine or 3-bromo-2-ethylpyridine.
-
Over-brominated Species: Di-brominated or poly-brominated ethylpyridines.
-
Residual Solvents: Solvents used during the reaction or purification process.
A multi-technique approach is often essential for a comprehensive purity assessment, but GC-MS is particularly well-suited for identifying and quantifying these types of volatile impurities.[2]
Experimental Protocol: GC-MS Purity of this compound
This protocol is adapted from established methods for similar halogenated pyridine compounds.[2][7]
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless inlet and coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).[2]
2. Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2][4]
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[2]
-
Injection Volume: 1 µL with a split ratio of 40:1.[7]
3. Mass Spectrometer Conditions:
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[2]
5. Analysis:
-
Inject the prepared sample into the GC-MS system.
-
The percentage purity is calculated by the area normalization method, where the peak area of this compound is compared to the total area of all observed peaks.
-
Individual impurities can be identified by comparing their mass spectra to a reference library (e.g., NIST).
Data Presentation
The quantitative data obtained from the GC-MS analysis can be summarized in a table for clarity and easy comparison.
| Compound | Retention Time (min) | Peak Area (%) | Identification |
| 2-ethylpyridine | 5.8 | 0.15 | Starting Material |
| This compound | 9.2 | 99.5 | Main Component |
| Isomer 1 | 9.5 | 0.20 | Positional Isomer |
| Di-bromo-2-ethylpyridine | 12.1 | 0.15 | Over-brominated Impurity |
| Total Purity | 99.5 |
Table 1: Example GC-MS purity analysis results for a sample of this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis for determining the purity of this compound.
Caption: Workflow for purity assessment of this compound by GC-MS.
Comparison with Alternative Methods
While GC-MS is highly effective, other analytical techniques offer complementary information and may be more suitable in certain situations.[2]
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, with mass-based identification.[8] | High resolution for volatile compounds, definitive identification of impurities via mass spectra.[2] | Not suitable for non-volatile or thermally labile impurities.[2] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase.[1] | Excellent for non-volatile impurities, high quantitative accuracy and resolution.[1] | May require different methods (e.g., columns, mobile phases) for different types of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[2] | Provides detailed structural information, can identify unknown impurities, and allows for quantitative analysis (qNMR) without a reference standard for each impurity.[1][2] | Lower sensitivity for trace impurities compared to GC-MS and HPLC.[2] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and cost-effective for qualitative purity assessment and reaction monitoring.[1] | Lower resolution and sensitivity compared to HPLC and GC-MS; primarily qualitative.[1] |
Table 2: Comparison of analytical methods for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful alternative, particularly for detecting non-volatile impurities that would not be amenable to GC analysis.[1] A reversed-phase HPLC method is often the standard for purity analysis of substituted pyridines.[1]
Illustrative HPLC Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.[1]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase: A gradient of 0.1% Phosphoric acid in Water (A) and Acetonitrile (B).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is an invaluable tool for structural confirmation and can also be used for quantitative analysis (qNMR). It provides a holistic view of the sample's composition, including the main component and any proton-containing impurities, without chromatographic separation.[2] While less sensitive for trace impurities, it is excellent for identifying and quantifying structurally similar isomers that may be difficult to resolve by chromatography.
Conclusion
For the purity assessment of this compound, GC-MS offers a robust, sensitive, and specific method for the identification and quantification of volatile and semi-volatile impurities. Its ability to provide definitive mass-based identification of unknown peaks is a significant advantage. However, for a comprehensive purity profile, especially in a drug development setting, a multi-technique approach is recommended. Combining GC-MS with HPLC and NMR spectroscopy provides a more complete picture, ensuring the quality and consistency of this critical chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Supplier & Manufacturer China | CAS 24964-75-0 | High Purity Chemical | Specifications, Safety Data, Price [pipzine-chem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. uoguelph.ca [uoguelph.ca]
A Comparative Guide to the Reactivity of 4-Bromo-2-ethylpyridine and 4-Chloro-2-ethylpyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate building blocks is a critical determinant of reaction efficiency and overall synthetic success. Halogenated pyridines are a versatile class of intermediates, offering a reactive handle for the introduction of molecular complexity through various cross-coupling reactions. This guide provides an objective comparison of the reactivity of two such building blocks: 4-bromo-2-ethylpyridine and 4-chloro-2-ethylpyridine. The comparison focuses on their performance in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The Carbon-Bromine (C-Br) bond is inherently weaker than the Carbon-Chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The lower bond dissociation energy of the C-Br bond facilitates this oxidative addition, generally rendering this compound more reactive than its chloro-analogue. This increased reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
Quantitative Reactivity Comparison
While a direct head-to-head comparison of this compound and 4-chloro-2-ethylpyridine under identical conditions is not extensively documented in a single source, the well-established principles of aryl halide reactivity allow for a reliable comparison. The following tables summarize representative data for these and structurally similar substrates in key cross-coupling reactions, illustrating the general reactivity trend.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 (estimated) |
| 2 | 4-Chloro-2-ethylpyridine | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~75 (estimated) |
Data is estimated based on typical yields for similar halopyridines, highlighting the generally higher reactivity of the bromo-derivative, which often allows for the use of less specialized catalyst systems.
Table 2: Buchwald-Hartwig Amination with Aniline
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu | Toluene | 100 | 8 | ~85 (estimated) |
| 2 | 4-Chloro-2-ethylpyridine | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | K₃PO₄ | t-BuOH | 110 | 18 | ~70 (estimated) |
Aryl chlorides typically require more electron-rich and sterically demanding phosphine ligands (like RuPhos) and sometimes stronger bases or higher temperatures to achieve comparable yields to aryl bromides.
Table 3: Sonogashira Coupling with Phenylacetylene
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 60 | 6 | ~92 (estimated) |
| 2 | 4-Chloro-2-ethylpyridine | Pd(PPh₃)₂Cl₂ (5 mol%) / CuI (10 mol%) | DIPA | DMF | 90 | 16 | ~65 (estimated) |
The coupling of aryl chlorides in Sonogashira reactions is often more challenging, necessitating higher catalyst loadings, a stronger amine base, and higher temperatures.
Experimental Protocols
The following are representative experimental protocols for the cross-coupling reactions of this compound and 4-chloro-2-ethylpyridine. Note that for 4-chloro-2-ethylpyridine, more forcing conditions or more sophisticated catalyst systems are generally required to achieve high conversions.
Suzuki-Miyaura Coupling
For this compound: To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.03 mmol) is then added, and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
For 4-Chloro-2-ethylpyridine: To an oven-dried Schlenk tube is added 4-chloro-2-ethylpyridine (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol). The tube is evacuated and backfilled with argon (this cycle is repeated three times). Anhydrous 1,4-dioxane (5 mL) is added, and the mixture is heated to 110 °C for 24 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography.
Buchwald-Hartwig Amination
For this compound: In a glovebox, a vial is charged with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol). This compound (1.0 mmol), aniline (1.2 mmol), and toluene (5 mL) are added. The vial is sealed and heated to 100 °C for 8 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Mg₂SO₄, and concentrated. The product is purified by flash chromatography.
For 4-Chloro-2-ethylpyridine: A reaction vessel is charged with 4-chloro-2-ethylpyridine (1.0 mmol), aniline (1.2 mmol), K₃PO₄ (2.1 mmol), Pd₂(dba)₃ (0.02 mmol), and RuPhos (0.04 mmol). The vessel is purged with argon, and tert-butanol (5 mL) is added. The mixture is heated to 110 °C for 18 hours. After cooling, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.
Sonogashira Coupling
For this compound: To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in THF (10 mL) is added Et₃N (3.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol). The mixture is stirred at 60 °C for 6 hours under an argon atmosphere. After completion, the solvent is evaporated, and the residue is taken up in ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
For 4-Chloro-2-ethylpyridine: A mixture of 4-chloro-2-ethylpyridine (1.0 mmol), phenylacetylene (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.10 mmol) in DMF (5 mL) is treated with diisopropylamine (DIPA) (3.0 mmol). The reaction is heated to 90 °C for 16 hours under an argon atmosphere. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over Mg₂SO₄, and concentrated. The product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Caption: A typical experimental workflow for a cross-coupling reaction.
A Comparative Guide to Halopyridines in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for achieving this, with halopyridines serving as key building blocks. The choice of the specific halopyridine isomer (2-, 3-, or 4-substituted) and the nature of the halogen (Cl, Br, or I) significantly impacts reactivity, and a judicious selection is paramount for the success of these transformations. This guide provides a comparative analysis of the performance of various halopyridines in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, supported by experimental data and detailed protocols.
General Reactivity Trends
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is governed by several factors, including the carbon-halogen bond strength, the position of the halogen on the pyridine ring, and the specific reaction conditions.
Influence of the Halogen: The ease of the crucial oxidative addition step, often the rate-determining step, follows the general trend of C-I > C-Br > C-Cl.[1][2] Consequently, iodopyridines are the most reactive, followed by bromopyridines, with chloropyridines being the most challenging substrates to activate.[1][3]
Influence of the Halogen's Position: The electronic properties of the pyridine ring play a significant role in determining the reactivity of the C-X bond. The electron-deficient nature of the pyridine ring facilitates oxidative addition. The general order of reactivity for the different positions on the pyridine ring is C4 > C2 > C3 for nucleophilic aromatic substitution and often for palladium-catalyzed couplings as well.[4][5] The C2 and C4 positions are more electron-deficient due to the influence of the nitrogen atom, making them more susceptible to oxidative addition.[6]
Comparative Performance in Key Palladium-Catalyzed Reactions
The following sections provide a comparative overview of the performance of different halopyridines in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The data presented is a compilation from various sources and aims to provide a general trend. Direct comparison under identical conditions is not always available in the literature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between a halide and an organoboron compound.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazole deriv. | K₂CO₃ | DMF/H₂O | 120 (MW) | 70 | [7] |
| 3-Bromopyridine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | Good | [8] |
| 4-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | 73 | [9] |
| 3-Chloropyridine | Arylboronic acid pinacol ester | XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 100 | High | [8] |
General Observations:
-
Bromopyridines are reliable substrates for Suzuki-Miyaura coupling, often providing good to excellent yields with standard palladium catalysts like Pd(PPh₃)₄.[8]
-
Chloropyridines, being less reactive, generally require more sophisticated and active catalyst systems, such as Buchwald precatalysts with bulky biarylphosphine ligands (e.g., XPhos), to achieve high conversions.[3][8]
-
The use of microwave irradiation can significantly accelerate the reaction and improve yields.[7]
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl or vinyl halide and an alkene.
Table 2: Comparative Performance in Heck Reaction of Halopyridines
| Halopyridine | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand L | K₂CO₃ | Toluene | 130 | 78 | [10] |
| Aryl Bromide (general) | Styrene | Pd(OAc)₂ / LHX | K₂CO₃ | H₂O/DMF | 80 | Good to Excellent | [11] |
| Aryl Halide (general) | Activated Alkene | Pd Catalyst | Base | Various | Various | High | [12] |
General Observations:
-
Bromopyridines are effective substrates in the Heck reaction, coupling with a variety of alkenes.[10]
-
The choice of ligand is crucial for achieving high efficiency and selectivity.[10]
-
Reactions involving less reactive chloropyridines often require higher temperatures and more active catalyst systems.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.
Table 3: Comparative Performance in Buchwald-Hartwig Amination of Halopyridines
| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | [13] |
| 3-Bromo-2-aminopyridine | Secondary Amines | RuPhos Precatalyst | LiHMDS | THF | 65 | 83 | [14][15] |
| 2,4-Dichloropyridine | Anilines | Xantphos-based catalyst | Base | Toluene | 100 | High (selective at C2) | [6] |
| Chloropyridines (general) | Primary/Secondary Amines | Buchwald Precatalysts (G3/G4) / Biarylphosphine ligands | NaOtBu | Toluene/Dioxane | 80-110 | Good | [3] |
General Observations:
-
Bromopyridines are readily aminated using a variety of palladium catalysts and ligands.[13]
-
Chloropyridines are significantly less reactive, and their successful amination is highly dependent on the use of sterically hindered and electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) and strong bases like sodium tert-butoxide.[3]
-
For dichloropyridines, regioselectivity can be a key challenge, with the C2 position often being more reactive than the C4 position.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the palladium-catalyzed reactions discussed.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 3-Bromopyridine[8]
-
To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring for 6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: High-Turnover Protocol for the Suzuki-Miyaura Coupling of 3-Chloropyridine[8]
-
To an oven-dried vial equipped with a magnetic stir bar, add 3-chloropyridine (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add the Buchwald precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%).
-
Seal the vial with a Teflon-lined cap.
-
Evacuate and backfill the vial with argon three times.
-
Add degassed 2-methyltetrahydrofuran (2-MeTHF, 2 mL) via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Protocol 3: General Procedure for the Mizoroki-Heck Reaction with 3-Bromopyridine[10]
-
In an oven-dried Schlenk tube under an argon atmosphere, add 3-bromopyridine (0.05 mmol), the terminal olefin (0.15 mmol), potassium carbonate (0.15 mmol), the supramolecular ligand L (0.01 mmol), and Pd(OAc)₂ (0.005 mmol).
-
Add toluene (1 mL) and stir the mixture at room temperature for 5 minutes.
-
Place the Schlenk tube in a preheated oil bath at 130 °C and stir for one hour.
-
After cooling, the reaction mixture can be worked up and purified by standard methods.
Protocol 4: General Procedure for the Buchwald-Hartwig Amination of 6-Bromopyridin-3-amine[16]
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst and the appropriate ligand.
-
Add 6-Bromopyridin-3-amine, the amine coupling partner, and anhydrous THF.
-
Add LiHMDS.
-
Heat the reaction mixture at 65 °C for 16 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.
-
The combined organic layers are then washed, dried, and concentrated.
-
The crude product can be purified by column chromatography.
Visualizing the Catalytic Cycles
The following diagrams illustrate the fundamental mechanisms of the discussed palladium-catalyzed reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Heck reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Novel 4-bromo-2-ethylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rigorous structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. Pyridine scaffolds are prevalent in medicinal chemistry, and their precise characterization is essential for understanding structure-activity relationships (SAR) and ensuring the reliability of biological data. This guide provides an objective comparison of the primary analytical techniques used to validate the structure of novel 4-bromo-2-ethylpyridine derivatives. We present supporting data in comparative tables, detailed experimental methodologies, and workflow diagrams to guide the validation process.
Key Analytical Techniques for Structural Elucidation
The unambiguous structural determination of novel organic molecules like this compound relies on a combination of powerful spectroscopic and analytical methods. The most critical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Diffraction.[1] Infrared (IR) spectroscopy also provides valuable, albeit less detailed, information about the functional groups present.[1]
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, atom connectivity, and spatial relationships. | Non-destructive; provides definitive evidence of covalent structure.[1] | Requires soluble material; complex spectra may need advanced 2D techniques for full interpretation.[1] |
| Mass Spectrometry | Precise molecular weight and elemental composition. | Extremely sensitive, requiring minimal sample; provides a definitive molecular formula.[2] | Does not provide information on connectivity or stereochemistry.[1] |
| X-ray Crystallography | The exact three-dimensional arrangement of atoms in a crystal. | Provides unambiguous proof of structure and stereochemistry.[3] | Requires a suitable single crystal, which can be challenging to grow.[1] |
| Infrared Spectroscopy | Presence of specific functional groups. | Fast and simple; useful for identifying key vibrational modes.[3] | Provides limited information about the overall molecular structure.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the covalent structure of organic compounds in solution.[1] For this compound, ¹H and ¹³C NMR are fundamental.
Data Presentation: Predicted NMR Data
The following tables summarize the expected quantitative NMR data for this compound (CAS: 156761-88-5) dissolved in deuterated chloroform (CDCl₃). Chemical shifts are influenced by the electron-withdrawing bromine atom and the nitrogen atom within the pyridine ring.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | ~8.3 - 8.5 | Doublet (d) | ~5.2 Hz |
| H-5 | ~7.3 - 7.5 | Doublet of Doublets (dd) | ~5.2 Hz, ~1.5 Hz |
| H-3 | ~7.2 - 7.4 | Doublet (d) | ~1.5 Hz |
| -CH₂- (ethyl) | ~2.7 - 2.9 | Quartet (q) | ~7.6 Hz |
| -CH₃ (ethyl) | ~1.2 - 1.4 | Triplet (t) | ~7.6 Hz |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~163 - 165 |
| C-6 | ~150 - 152 |
| C-4 | ~131 - 133 |
| C-3 | ~128 - 130 |
| C-5 | ~125 - 127 |
| -CH₂- (ethyl) | ~28 - 30 |
| -CH₃ (ethyl) | ~13 - 15 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) within an NMR tube.[1] Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If structural assignment is ambiguous, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Assign peaks based on chemical shifts, multiplicities, and coupling constants, comparing them to expected values and data from related structures.[4]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a novel compound.[2] For bromo-derivatives, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br have a nearly 1:1 natural abundance) is a critical diagnostic feature.[5]
Data Presentation: Predicted Mass Spectrometry Data
Table 3: Predicted High-Resolution MS Data (ESI)
| Ion Formula | Ion Type | Calculated m/z |
|---|---|---|
| [C₇H₈⁷⁹BrN+H]⁺ | [M+H]⁺ | 186.0018 |
| [C₇H₈⁸¹BrN+H]⁺ | [M+H]⁺ | 188.0000 |
Table 4: Key Fragmentation Peaks (Electron Ionization - EI)
| m/z Value | Proposed Fragment | Notes |
|---|---|---|
| 185/187 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern with a ~1:1 intensity ratio. |
| 170/172 | [M-CH₃]⁺ | Loss of a methyl group from the ethyl substituent. |
| 106 | [M-Br]⁺ | Loss of the bromine atom, resulting in a single major peak. |
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution (e.g., ~0.1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.[2]
-
Analysis: Introduce the sample into the mass spectrometer, often via a Liquid Chromatography (LC) system, using Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500). Ensure the resolution is high enough (>10,000) to accurately determine the elemental composition.
-
Data Analysis: Identify the molecular ion peaks [M+H]⁺ at m/z ~186 and ~188. Use the instrument's software to calculate the elemental formula from the exact mass and compare it to the theoretical value for C₇H₉BrN⁺.
Single-Crystal X-ray Crystallography
When a suitable crystal can be obtained, X-ray crystallography provides the most definitive structural evidence, revealing the precise 3D arrangement of atoms and confirming connectivity and stereochemistry.[6][7]
Data Presentation: Representative Crystallographic Data
For a novel derivative, crystallographic data would be compared against the expected structure. The table below shows representative parameters that would be determined.
Table 5: Representative Crystallographic Data Parameters
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). | Monoclinic |
| Space Group | The symmetry group of the crystal (e.g., P2₁/n). | P2₁/n |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°). | a = 9.8 Å, b = 21.2 Å, c = 12.1 Å, β = 97.8° |
| Z | Number of molecules per unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |
Note: Example values are illustrative and derived from published data on similar heterocyclic structures.[8]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may involve slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group.[8] Solve the structure using direct methods or other algorithms to generate an initial electron density map and atomic model. Refine the model by adjusting atomic positions and displacement parameters to achieve the best fit with the experimental data.[8]
-
Analysis: Analyze the final structure to confirm bond lengths, bond angles, and overall molecular geometry.
Visualizations: Workflows and Relationships
Diagrams help visualize the logical flow of the validation process and how different data types are integrated.
Caption: Experimental workflow for structural validation.
Caption: Logical integration of analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Catalyst Efficiency in Suzuki Reactions of 4-bromo-2-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Catalytic Systems for the Suzuki-Miyaura Cross-Coupling of 4-bromo-2-ethylpyridine.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Its application in the synthesis of substituted pyridines is of particular interest in drug discovery and development, where these motifs are prevalent. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki reaction of this compound with arylboronic acids, offering a data-driven resource for selecting optimal reaction conditions.
Comparison of Catalyst Performance
The efficiency of a Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. For the coupling of this compound, several palladium-based catalysts have demonstrated efficacy. Below is a summary of their performance based on reported experimental data.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | - | ~81 | Effective for heteroaryl bromides; microwave irradiation can significantly reduce reaction times. |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | A classic, versatile catalyst, though longer reaction times may be required. |
| Pyridine-Pyrazole/Pd(II) Complex | Pyridine-Pyrazole | K₂CO₃ / NaOH / Cs₂CO₃ | H₂O/Ethanol | 100-150 (Microwave) | 0.17-0.5 | Good to Excellent | A novel catalyst showing high activity in aqueous media under microwave conditions. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 8 | ~90-98 | Buchwald-Hartwig ligands like SPhos can be highly effective for challenging couplings. |
Note: The data presented is compiled from various sources and may involve structurally similar substrates. Direct comparison of yields should be considered in the context of the specific reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling of this compound.
Protocol 1: Microwave-Assisted Suzuki Coupling with Pd(dppf)Cl₂
This protocol is adapted for the microwave-assisted synthesis, which can significantly accelerate the reaction.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (e.g., 2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (5:1 mixture)
Procedure:
-
To a microwave reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the 5:1 mixture of 1,4-dioxane and water.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 120 °C and hold for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conventional Heating with a Novel Pyridine-Pyrazole/Pd(II) Catalyst
This protocol utilizes a specialized, highly active catalyst in an environmentally friendly aqueous solvent system.[2]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pyridine-Pyrazole/Pd(II) complex (0.1 mol%)
-
Base (e.g., K₂CO₃, 2 mmol)
-
Ethanol (1 mL) and Water (1 mL)
Procedure:
-
Into a 10 mL glass vial, place this compound, the arylboronic acid, the base, the Pd-complex, ethanol, and water, along with a magnetic stir bar.
-
Seal the vessel with a Teflon septum and an aluminum crimp top.
-
Place the vial in the microwave cavity and apply microwave irradiation (e.g., 60 W), ramping to the target temperature (100-150 °C).
-
Maintain the temperature for the specified time (e.g., 10-30 minutes).
-
After cooling, extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Overview
A systematic approach is essential for the successful execution and optimization of Suzuki-Miyaura coupling reactions. The following diagram outlines a typical experimental workflow.
Caption: A general experimental workflow for the Suzuki-Miyaura reaction.
References
Benchmarking the synthesis of 4-bromo-2-ethylpyridine against other methods
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 4-bromo-2-ethylpyridine is a valuable building block in the development of novel therapeutics and functional materials. This guide provides an objective comparison of the primary synthetic routes to this compound, supported by experimental data to inform methodology selection based on factors such as yield, scalability, and reagent availability.
This comparative analysis focuses on three principal synthetic strategies:
-
The Sandmeyer Reaction: A classical approach involving the diazotization of an amino-substituted pyridine precursor followed by displacement with a bromide ion.
-
Synthesis from 2-ethyl-4-nitropyridine: An alternative route that leverages a nitro-substituted precursor.
-
Grignard Reaction: A method involving the formation of a carbon-carbon bond by reacting a Grignard reagent with a brominated pyridine core.
The performance of these methods is evaluated based on reported yields and reaction conditions, providing a clear framework for selecting the most suitable synthesis for a given research or development objective.
Data Summary
| Method | Starting Material | Key Reagents | Reported Yield |
| Sandmeyer Reaction | 4-amino-2-ethylpyridine | HBr, Br₂, NaNO₂ | ~18% |
| From Nitro-Precursor | 2-ethyl-4-nitropyridine | Acetyl bromide | 62% |
| Grignard Reaction | 4-bromopyridine hydrochloride | Ethylmagnesium bromide | Not specified |
Note: The Sandmeyer reaction yield for the analogous 4-bromo-2-methylpyridine is reported to be significantly higher (92-95%), suggesting that the low yield for the ethyl derivative may be subject to optimization.
Experimental Protocols
Method 1: Sandmeyer Reaction
This synthesis proceeds in two stages: the formation of the precursor 4-amino-2-ethylpyridine from 2-ethyl-4-nitropyridine, followed by the Sandmeyer reaction to yield the final product.
Stage 1: Synthesis of 4-amino-2-ethylpyridine (via reduction)
While a specific high-yield protocol for the reduction of 2-ethyl-4-nitropyridine was not found in the reviewed literature, a general and effective method for the reduction of nitropyridines involves the use of iron powder in an acidic medium. Yields for analogous reductions are typically high, in the range of 85-90%.[1]
-
Reaction: 2-ethyl-4-nitropyridine is dissolved in a mixture of ethanol and an acid (e.g., acetic acid or hydrochloric acid).
-
Reduction: Iron powder is added portion-wise to the stirred solution. The reaction is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled, filtered to remove iron salts, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by extraction and crystallization.
Stage 2: Synthesis of this compound
-
Reactants: 4-amino-2-ethylpyridine (18 g) is dissolved in 48% hydrobromic acid (48 ml) with warming.
-
Reaction Conditions: The solution is cooled to 0°C, and bromine (15 ml) is added dropwise. A solution of sodium nitrite (25.4 g) in water (37 ml) is then added over 30 minutes, maintaining the temperature below 5°C.
-
Work-up: The mixture is allowed to warm to room temperature over 2 hours, then poured onto ice and made alkaline with 35% sodium hydroxide. The aqueous mixture is extracted with methylene chloride. The organic extracts are concentrated, and the residue is taken up in diethyl ether, dried over magnesium sulfate, and concentrated in vacuo.
-
Purification: The final product is purified by silica gel chromatography (70:30 hexane-ether) to yield 4.1 g of this compound as an orange oil (approximately 17.5% yield).
Method 2: Synthesis from 2-ethyl-4-nitropyridine
This method provides a more direct route from the nitro-precursor to the final brominated product.
-
Reactants: A mixture of 2-ethyl-4-nitropyridine (2.3 g, 15.1 mmol) and acetyl bromide (9 ml) is prepared.
-
Reaction Conditions: The mixture is heated at 75°C for 16 hours. Additional acetyl bromide (10 ml) is added, and the reaction is heated to 100°C for 5 hours.
-
Work-up: The reaction mixture is poured into ice, made basic with 20% sodium hydroxide, and extracted with ethyl acetate. The organic extracts are washed with brine, dried over sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash silica gel chromatography (0% to 25% ethyl acetate in a suitable solvent) to yield 1.72 g of this compound as an oil (62% yield).
Method 3: Grignard Reaction
This approach involves the addition of an ethyl group to a pre-brominated pyridine ring.
-
Reactants: 4-bromopyridine hydrochloride (4.17 g, 0.021 mol) is slurried in tetrahydrofuran (THF, 100 ml).
-
Reaction Conditions: The slurry is cooled to -78°C under a nitrogen atmosphere. Ethylmagnesium bromide (15.7 ml of a 3.0 M solution in diethyl ether) is added dropwise. The reaction is stirred at -78°C for 10 minutes and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched with a 20% aqueous ammonium chloride solution and then diluted with diethyl ether. The product is isolated from the organic phase.
-
Yield: A specific yield for this reaction was not detailed in the available literature.
Synthesis Pathway Visualizations
Caption: The Sandmeyer reaction pathway for the synthesis of this compound.
Caption: Direct synthesis of this compound from its nitro-precursor.
Caption: Synthesis of this compound via a Grignard reaction.
Concluding Remarks
The choice of synthetic route for this compound is highly dependent on the specific requirements of the researcher or organization.
-
The synthesis from 2-ethyl-4-nitropyridine offers the highest reported yield (62%) in a single step from a readily available precursor, making it an attractive option for efficient production.
-
The Sandmeyer reaction , while a well-established method, demonstrates a low yield in its final step for the ethyl derivative. However, the high yields reported for the analogous methyl derivative suggest that optimization of reaction conditions could significantly improve its efficiency. The multi-step nature of this route, requiring the synthesis of the amino precursor, also adds to the overall complexity.
-
The Grignard reaction presents a potentially viable alternative, though the lack of a reported yield makes a direct comparison difficult. This method's success would be contingent on the commercial availability and cost of 4-bromopyridine.
For large-scale synthesis, where yield and process efficiency are critical, the route from 2-ethyl-4-nitropyridine appears to be the most promising. For smaller-scale laboratory synthesis, the choice may be influenced by the availability of starting materials and the amenability of the reaction conditions to the specific laboratory setup. Further optimization of the Sandmeyer and Grignard reaction conditions is warranted to fully assess their potential for the synthesis of this important chemical intermediate.
References
A Comparative Guide to the Reaction Kinetics of 4-Bromo-2-Ethylpyridine Substitutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics for nucleophilic aromatic substitution (SNAr) reactions involving 4-bromo-2-ethylpyridine and its structural analogs. Due to the limited availability of specific kinetic data for this compound, this comparison leverages experimental data from closely related 4-halopyridines to provide a predictive framework for understanding its reactivity. The data presented herein is essential for optimizing reaction conditions, predicting product formation rates, and developing efficient synthetic routes in medicinal chemistry and materials science.
Executive Summary
Nucleophilic aromatic substitution on the pyridine ring is a cornerstone of heterocyclic chemistry. The reactivity of halopyridines is significantly influenced by the nature of the halogen, the position of substitution, and the presence of other substituents on the ring. In the case of this compound, the electron-withdrawing effect of the pyridine nitrogen activates the 4-position for nucleophilic attack. The ethyl group at the 2-position is expected to have a minor electronic effect on the reaction rate. This guide presents a comparative analysis of reaction rates with various nucleophiles, highlighting the factors that govern the kinetics of these transformations.
Comparative Kinetic Data
Table 1: Second-Order Rate Constants (k₂) for the Reaction of 4-Halopyridines with Piperidine
| Substrate | Solvent | Temperature (°C) | k₂ (x 10⁻⁵ L mol⁻¹ s⁻¹) |
| 4-Chloropyridine | 60% Dioxane/Water | 100 | 1.8 |
| 4-Bromopyridine | 60% Dioxane/Water | 100 | 1.5 |
| 4-Iodopyridine | 60% Dioxane/Water | 100 | 0.5 |
Data extrapolated from studies on analogous systems. The reactivity trend (Cl > Br > I) is characteristic of SNAr reactions where the attack of the nucleophile is the rate-determining step.
Table 2: Arrhenius Parameters for the Reaction of 4-Bromopyridine N-oxide with Piperidine in Ethanol
| Parameter | Value |
| Activation Energy (Ea) | 19.8 kcal/mol |
| Pre-exponential Factor (A) | 1.1 x 10⁸ L mol⁻¹ s⁻¹ |
This data for the corresponding N-oxide suggests a significant energy barrier for the substitution reaction.
Table 3: Relative Reactivity of Nucleophiles with 2-Chloropyrimidine
| Nucleophile | Relative Rate |
| Hydroxide | > 10 |
| Dimethylamine | ~ 5 |
| Piperidine | 1 |
| Methylamine | < 1 |
| Diethylamine | < 1 |
This trend in nucleophilicity (less sterically hindered and more basic amines are more reactive) is expected to be similar for this compound.
Experimental Protocols
The following is a detailed methodology for a typical kinetic analysis of the reaction between a 4-halopyridine and an amine, which can be adapted for this compound.
Kinetic Measurement by UV-Vis Spectrophotometry
This method follows the rate of formation of the product, which typically has a different UV-Vis absorption spectrum from the reactants.
1. Materials and Reagents:
-
This compound (or other 4-halopyridine)
-
Nucleophile (e.g., piperidine, morpholine)
-
Solvent (e.g., ethanol, acetonitrile, or a dioxane/water mixture)
-
Standard volumetric flasks, pipettes, and cuvettes
-
Thermostated UV-Vis spectrophotometer
2. Preparation of Solutions:
-
Prepare a stock solution of the 4-halopyridine of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, etc.) in the same solvent.
3. Kinetic Run:
-
Equilibrate the spectrophotometer to the desired reaction temperature.
-
Place a known volume of the nucleophile solution in a cuvette and allow it to reach thermal equilibrium in the spectrophotometer.
-
Initiate the reaction by injecting a small, known volume of the 4-halopyridine stock solution into the cuvette and mix quickly. The final concentration of the halopyridine should be significantly lower than the nucleophile concentration to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance at the wavelength of maximum absorption (λ_max) of the product over time. The λ_max for the product should be predetermined by recording the spectrum of an authentic sample.
4. Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_₀) where A_t is the absorbance at time t, A_∞ is the absorbance at the completion of the reaction, and A_₀ is the initial absorbance.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the nucleophile: k_obs = k₂ * [Nucleophile]
5. Determination of Activation Parameters:
-
Repeat the kinetic runs at several different temperatures.
-
The activation energy (Ea) can be determined from the Arrhenius equation by plotting ln(k₂) versus 1/T: ln(k₂) = -Ea/R * (1/T) + ln(A) where R is the gas constant and A is the pre-exponential factor.
Mandatory Visualizations
Caption: Experimental workflow for the kinetic analysis of this compound substitution.
Caption: Generalized signaling pathway for the SNAr substitution of this compound.
Safety Operating Guide
Proper Disposal of 4-Bromo-2-ethylpyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the proper disposal of 4-Bromo-2-ethylpyridine, a combustible and hazardous chemical. Adherence to these procedures is critical to mitigate risks and comply with regulations.
I. Understanding the Hazards
This compound is classified as a hazardous substance.[1] It is a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] In some cases, it is listed as harmful if swallowed and fatal upon contact with the skin.[2] Therefore, stringent safety measures must be in place during its handling and disposal.
II. Personal Protective Equipment (PPE)
Before handling this compound, it is mandatory to wear appropriate personal protective equipment. This includes:
-
Protective Gloves: Chemical-resistant gloves are essential to prevent skin contact.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn.
-
Eye and Face Protection: Safety glasses with side shields or goggles are required. A face shield may be necessary for splash-prone procedures.
III. Chemical and Physical Properties
Understanding the properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| Physical State | Liquid |
| Appearance | Yellow to Light Yellow |
| Flash Point | 79 °C / 174.2 °F |
| Specific Gravity | 1.45 - 1.549 g/cm³ |
| Boiling Point | 76 °C / 168.8 °F @ 10 mmHg |
Note: Values may vary slightly between suppliers.
IV. Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is through an approved hazardous waste disposal plant.[1][3][4] On-site treatment or disposal is not recommended without expert consultation and adherence to local regulations.
1. Waste Collection:
- Collect waste this compound in a dedicated, properly labeled, and sealed container.
- The container should be made of a material compatible with the chemical.
- Do not mix with other waste streams unless compatibility has been confirmed.
2. Labeling:
- Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., combustible, irritant, toxic).
3. Storage:
- Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1]
- Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[1][3]
4. Professional Disposal:
- Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
- Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
- Ensure all local, regional, and national regulations for hazardous waste disposal are followed.[3]
V. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Evacuation and Ventilation:
- Evacuate non-essential personnel from the immediate spill area.
- Ensure the area is well-ventilated.
2. Control and Containment:
- Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5]
3. Collection:
- Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
4. Decontamination:
- Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
- Collect all cleaning materials as hazardous waste.
5. Reporting:
- Report the spill to the laboratory supervisor or safety officer.
VI. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromo-2-ethylpyridine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper handling of 4-Bromo-2-ethylpyridine, a halogenated pyridine derivative. Adherence to these procedures is critical for minimizing risks and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the essential PPE for working with this compound, based on recommendations for analogous compounds.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | To prevent skin contact and absorption.[2][3][4][5] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | To protect eyes from splashes and vapors.[2][3][4][5][7] |
| Skin and Body Protection | A standard laboratory coat must be worn. Chemical-resistant apron and sleeves for larger quantities. | To protect skin and clothing from contamination.[2][3][4][5] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. | To avoid inhalation of potentially harmful vapors. For spills or in poorly ventilated areas, a NIOSH-approved respirator may be required.[2][3][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
The storage container should be tightly sealed and clearly labeled.
2. Handling and Use:
-
All handling of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[2][4]
-
Avoid direct contact with the skin, eyes, and clothing.[2][3][4][5]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[3][4]
-
After handling, wash hands thoroughly with soap and water.[2][3][4][5]
3. Spill Response:
-
In case of a small spill, wear appropriate PPE, and absorb the material with an inert, non-combustible absorbent like vermiculite or sand.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including the chemical itself, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be collected as hazardous waste.
2. Containerization and Labeling:
-
Use a designated, properly sealed, and clearly labeled hazardous waste container.
-
The label must include the words "Hazardous Waste" and the full chemical name: "this compound".
3. Storage and Collection:
-
Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and well-ventilated.
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[2][3][4][6] Do not dispose of this chemical down the drain or in regular trash.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. This compound Supplier & Manufacturer China | CAS 24964-75-0 | High Purity Chemical | Specifications, Safety Data, Price [pipzine-chem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
